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Core Science & Biosynthesis

Foundational

2-Amino-6-phenylhexanoic acid molecular structure and physicochemical properties

An In-Depth Technical Guide to 2-Amino-6-phenylhexanoic Acid: Structure, Properties, and Applications Introduction 2-Amino-6-phenylhexanoic acid, often abbreviated as Aph, is a non-proteinogenic α-amino acid that has gar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-6-phenylhexanoic Acid: Structure, Properties, and Applications

Introduction

2-Amino-6-phenylhexanoic acid, often abbreviated as Aph, is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community. Structurally, it is an analogue of the naturally occurring amino acid lysine, distinguished by the substitution of the ε-amino group with a terminal phenyl ring.[1] This modification imparts unique physicochemical properties, most notably increased hydrophobicity and the capacity for aromatic interactions, which are not present in the 20 common proteinogenic amino acids.[1] These characteristics make 2-amino-6-phenylhexanoic acid a versatile building block in several advanced scientific fields, including peptide chemistry, drug discovery, and the development of novel supramolecular materials.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and resulting physicochemical properties of 2-Amino-6-phenylhexanoic acid is fundamental to leveraging its potential in research and development.

Structural Identification

The core structure consists of a hexanoic acid backbone with an amino group at the alpha position (C2) and a phenyl group at the omega position (C6). This arrangement results in a chiral center at the α-carbon, meaning the molecule exists as (S) and (R) enantiomers, as well as a racemic mixture.

Table 1: Molecular Identifiers for 2-Amino-6-phenylhexanoic Acid

IdentifierDataReference(s)
IUPAC Name 2-amino-6-phenylhexanoic acid[1]
Molecular Formula C₁₂H₁₇NO₂[1][2][3]
Molecular Weight 207.27 g/mol [1][2][3]
CAS Number 36061-05-9 (racemic)[1]
36061-09-3 ((R)-isomer)[2]
80887-26-9 ((S)-isomer)[3]
InChI Key PZXDKILRPSNHBC-UHFFFAOYSA-N (racemic)[1]
Physicochemical Characteristics

The dual nature of the molecule—possessing a hydrophilic amino acid "head" and a long, hydrophobic phenylalkyl "tail"—defines its behavior in various systems.[1] This amphiphilicity is a critical feature for its application in materials science. The terminal phenyl group is the most significant structural modification compared to natural amino acids like lysine, introducing the potential for π-π stacking interactions, which can influence the conformational preferences of peptides and other macromolecules into which it is incorporated.[1]

Table 2: Physicochemical and Handling Properties

PropertyDescriptionReference(s)
Appearance White solid (for the (S)-isomer)[3]
Purity Commercially available up to 95%[2][3]
Key Structural Features Amphiphilic; possesses a chiral center; terminal phenyl group allows for hydrophobic and aromatic interactions.[1]
Storage Conditions Store at room temperature in an inert atmosphere.[2][4]

Part 2: Synthesis and Characterization

The utility of 2-Amino-6-phenylhexanoic acid is contingent on its availability in high purity and, for many biological applications, as a single enantiomer. This requires robust synthetic strategies and a self-validating system of analytical characterization.

Synthetic Strategies

Unlike proteinogenic amino acids, 2-Amino-6-phenylhexanoic acid is not naturally occurring and must be produced via multi-step organic synthesis.[1]

Causality in Synthesis: For applications in drug development and peptide synthesis, achieving high enantiomeric purity is critical. The biological activity of chiral molecules is often dependent on their specific stereochemistry, as enzymes and receptors are themselves chiral environments. Therefore, stereoselective and asymmetric synthesis approaches are employed. These methods use chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction, yielding an optically pure L- or D-amino acid (S or R configuration, respectively).[1] One documented approach involves the transformation of L-2-aminoadipic acid to produce the optically pure L-enantiomer of 2-amino-6-phenylhexanoic acid.[1]

Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized molecule. This workflow forms a self-validating system where each step corroborates the findings of the last.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Validation prep Derivatization (Optional) hplc HPLC-UV/FLD (Purity & Quantification) prep->hplc ms LC-MS / HRMS (Molecular Weight & Formula) hplc->ms data Data Interpretation & Structure Confirmation hplc->data nmr NMR Spectroscopy (Structural Elucidation) ms->nmr ms->data nmr->data

Analytical workflow for 2-Amino-6-phenylhexanoic acid.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for assessing the purity of non-volatile compounds like amino acids.[1] When coupled with a chiral stationary phase, it can also resolve and quantify the individual enantiomers.

Exemplary Protocol: HPLC Purity Analysis

This protocol describes a general method for the analysis of amino acids using pre-column derivatization with o-phthalaldehyde (OPA) for fluorescent detection, a common and highly sensitive approach.[5]

  • Reagent Preparation:

    • Mobile Phase A: Prepare a 30 mmol/L potassium dihydrogen phosphate buffer. Add 0.4% tetrahydrofuran and adjust the pH to 7.0 with potassium hydroxide. Filter through a 0.2-µm filter.[5]

    • Mobile Phase B: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water. Filter through a 0.2-µm filter.[5]

    • Derivatization Reagent (OPA): Prepare a solution of o-phthalaldehyde with a thiol, such as 3-mercaptopropionic acid, in a borate buffer. Automated systems often mix this online just prior to injection.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 2-Amino-6-phenylhexanoic acid in a suitable solvent (e.g., dilute HCl or a buffer compatible with the derivatization chemistry).

    • Perform serial dilutions to create calibration standards within the linear range of the detector (typically 5 to 1000 µmol/L).[5]

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18 column (e.g., 100 x 4.6 mm, 5 µm particle size).[1][5]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm for OPA derivatives). UV detection can also be used, typically at wavelengths around 210-280 nm.[1]

    • Gradient Elution: A typical gradient might run from 100% Mobile Phase A to a high percentage of Mobile Phase B over 20-30 minutes to elute all components.[5]

  • Data Analysis:

    • Purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

    • Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the standards.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of polar molecules like amino acids.[1] It typically shows a prominent protonated molecule [M+H]⁺, which for this compound would be at m/z 208.28. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₂H₁₇NO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive elucidation of the molecular structure. Spectral data for the (S)-isomer is available in chemical databases and can be used as a reference for confirming the identity of synthesized batches.[6]

Part 3: Applications in Research and Development

The unique structure of 2-Amino-6-phenylhexanoic acid makes it a valuable tool for designing molecules with novel functions and properties.

Peptide and Peptidomimetic Design

The strategic incorporation of non-natural amino acids like Aph into peptide sequences is a powerful method for enhancing their therapeutic properties.[1]

  • Modulating Bioactivity: The hydrophobic phenylalkyl side chain can alter the peptide's conformation and its binding affinity to biological targets like receptors or enzymes. This allows for the fine-tuning of a peptide's potency and selectivity.[1]

  • Increasing Stability: Peptides are often susceptible to rapid degradation by proteases in the body. Introducing a non-natural amino acid can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby extending the peptide's in-vivo half-life.

  • Solid-Phase Peptide Synthesis (SPPS): For incorporation into peptides, the amino group of Aph is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This allows it to be used as a standard building block in automated SPPS protocols.[1]

Probing Biological Systems

2-Amino-6-phenylhexanoic acid and its derivatives serve as molecular probes to investigate complex biological mechanisms. By replacing a natural amino acid in a substrate or inhibitor with Aph, researchers can study the importance of specific hydrophobic or aromatic interactions within an enzyme's active site.[1] This provides valuable insights into molecular recognition and can guide the rational design of more potent enzyme inhibitors.[1]

Advanced Materials Science

The amphiphilic nature of 2-Amino-6-phenylhexanoic acid is well-suited for the bottom-up fabrication of supramolecular materials and nanostructures.[1]

  • Self-Assembly: In aqueous solutions, these molecules can self-assemble into ordered structures. This process is driven by a combination of non-covalent interactions:

    • Hydrogen Bonding: The amino and carboxyl groups can form extensive hydrogen-bonded networks, similar to those that stabilize β-sheets in proteins.[1]

    • Hydrophobic Interactions: The long methylene chain and the phenyl group sequester themselves away from water.[1]

    • π-π Stacking: The aromatic phenyl rings can stack on top of each other, providing additional stability to the assembled structure.[1]

  • Bionanotechnology: The ability to form predictable, ordered nanostructures makes these molecules promising candidates for applications in bionanotechnology, such as scaffolds for tissue engineering or as components in novel biosensors.[1]

Conclusion

2-Amino-6-phenylhexanoic acid represents a significant departure from the canonical amino acids, offering a unique combination of hydrophobicity, aromaticity, and self-assembly capabilities. Its role as a custom building block enables the rational design of peptides with enhanced pharmacological profiles, the development of sophisticated probes for biochemical investigation, and the fabrication of novel nanomaterials. As synthetic methodologies become more advanced and our understanding of molecular interactions deepens, the importance of specialized amino acids like 2-Amino-6-phenylhexanoic acid in both life sciences and materials science will undoubtedly continue to grow.

References

  • Benchchem. (n.d.). 2-Amino-6-phenylhexanoic acid.
  • AChemBlock. (2026, March 9). (R)-2-Amino-6-phenylhexanoic acid 95% | CAS: 36061-09-3.
  • Advanced ChemBlocks. (2026, March 15). (S)-2-Amino-6-phenylhexanoic acid.
  • ChemicalBook. (n.d.). (S)-2-Amino-6-phenylhexanoic acid(80887-26-9) 1H NMR.
  • Guidechem. (n.d.). 6-amino-6-phenylhexanoic acid hydrochloride 1258641-21-2 wiki.
  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • MedchemExpress. (n.d.). s-6-amino-2-2-2-phenylacetamido-acetamido-hexanoic-acid.
  • LookChem. (2022, September 26). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • Sigma-Aldrich. (n.d.). 6-amino-6-phenylhexanoic acid | 65076-35-9.
  • Unnamed Source. (n.d.). 2-Amino-6-hydroxyhexanoic acid | 305-77-1.
  • PubChem. (n.d.). 6-Phenylhexanoic Acid | C12H16O2 | CID 79695.
  • FooDB. (2010, April 8). Showing Compound L-2-Amino-6-oxohexanoic acid (FDB010644).
  • Kang, S., et al. (2025). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. Bioorganic Chemistry.
  • IUPAC. (n.d.). 3AA-1 and 3AA-2.
  • Fekkes, D. (1996). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of Chromatography B: Biomedical and Life Sciences.
  • PubChem. (n.d.). 2-Amino-6-bromohexanoic acid | C6H12BrNO2 | CID 23115729.
  • PubChem. (n.d.). 3-Amino-4-phenylhexanoic acid | C12H17NO2 | CID 69404584.
  • Jereb, M., & Stare, J. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.
  • Unnamed Source. (2021, November 9). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • Soares, S. B., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2302.
  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical and Life Sciences.
  • NIST. (n.d.). 6-Aminohexanoic acid.
  • WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • RSC Publishing. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Structure of 6-aminohexanoic acid.
  • Unnamed Source. (2023, December 31). The Role of Amino Acids in Non-Enzymatic Antioxidant Mechanisms in Cancer: A Review.

Sources

Exploratory

Mechanism of Action of 2-Amino-6-Phenylhexanoic Acid in Enzyme Inhibition: A Structural and Kinetic Blueprint

Executive Summary In the landscape of rational drug design, non-proteinogenic amino acids (NPAAs) serve as critical structural probes and pharmacophoric building blocks. 2-Amino-6-phenylhexanoic acid (often referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, non-proteinogenic amino acids (NPAAs) serve as critical structural probes and pharmacophoric building blocks. 2-Amino-6-phenylhexanoic acid (often referred to as homophenylalanine derivatives or DiAph) is a highly specialized NPAA characterized by a phenyl group attached to the terminus of a hexanoic acid backbone[1]. As an analogue of lysine—where the ϵ -amino group is replaced by a hydrophobic aromatic ring—this compound has become instrumental in elucidating the binding mechanics of metalloenzymes, particularly Angiotensin-Converting Enzyme (ACE) and Arginase[1].

This technical guide dissects the mechanism of action of 2-amino-6-phenylhexanoic acid, detailing its structural rationale, its role in competitive enzyme inhibition, and the self-validating experimental protocols required to quantify its kinetic parameters.

Structural Rationale & Pharmacophore Modeling

The efficacy of 2-amino-6-phenylhexanoic acid in enzyme inhibition is rooted in its dual-domain architecture, which is frequently utilized in the design of novel chemical entities and supramolecular structures[2]:

  • The Aliphatic Backbone (Hexanoic Acid): The six-carbon chain precisely mimics the extended aliphatic side chains of natural basic amino acids like lysine and arginine. This allows the molecule to thread deeply into narrow, channel-like enzyme active sites.

  • The Terminal Phenyl Ring: By replacing a polar terminal group (such as an amine or guanidinium) with a bulky, hydrophobic phenyl ring, the molecule dramatically alters the thermodynamic landscape of binding. The phenyl group drives a favorable entropic gain ( ΔS>0 ) by displacing highly ordered water molecules within deep hydrophobic pockets (e.g., the S1 or S1' subsites of ACE). Furthermore, it enables enthalpic stabilization via π−π stacking with aromatic residues lining the active site.

Mechanisms of Metalloenzyme Inhibition

Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of 2-amino-6-phenylhexanoic acid have been heavily evaluated as competitive inhibitors of ACE, a zinc-dependent metalloprotease[1]. In classical ACE inhibitors (e.g., phosphinyl alkanoyl proline derivatives), the incorporation of the 6-phenylhexanoic acid moiety significantly increases in vitro inhibitory activity[1].

Mechanism: The inhibitor acts as a transition-state or steric analogue. While the core of the inhibitor coordinates with the catalytic Zn2+ ion, the 2-amino-6-phenylhexanoic acid side chain projects into the S1' hydrophobic pocket. The steric bulk of the phenyl ring physically occludes the natural substrate (Angiotensin I) from entering the catalytic cleft, arresting the enzyme in an inactive complex.

ACE_Mechanism Substrate Natural Substrate (Angiotensin I) Enzyme ACE Active Site (Zn2+ Pocket) Substrate->Enzyme Binds S1/S1' Pockets Product Angiotensin II (Vasoconstriction) Enzyme->Product Cleavage Inhibitor 2-Amino-6-phenylhexanoic Acid Analogue Inhibitor->Enzyme Competitive Binding Complex Steric Blockade (Inhibitor-Enzyme) Inhibitor->Complex Forms Complex->Product Prevents Cleavage

Fig 1: Competitive inhibition mechanism of 2-amino-6-phenylhexanoic acid analogues in ACE.

Arginase Substrate Channel Probing

Arginase is a binuclear manganese metalloenzyme. While 2-amino-6-boronohexanoic acid (ABH) is a potent transition-state inhibitor that directly coordinates the Mn2+ cluster, 2-amino-6-phenylhexanoic acid is used as a comparative structural probe. Because the phenyl ring cannot coordinate the metal ions, its binding is driven purely by steric and hydrophobic interactions within the substrate channel. Comparing the Ki​ of the phenyl analogue to the boronic acid analogue allows researchers to quantify the exact energetic contribution of the metal-coordination bond versus the channel-filling hydrophobic interactions.

Quantitative Physicochemical and Kinetic Data

To facilitate rational drug design, the physicochemical boundaries of the inhibitor must be established. 2-amino-6-phenylhexanoic acid (CAS: 80887-26-9) has a base molecular weight of 207.27 g/mol [3], which scales depending on protective group additions[1].

Table 1: Physicochemical Properties of 2-Amino-6-phenylhexanoic Acid & Derivatives

Property2-Amino-6-phenylhexanoic acidFmoc-(S)-2-amino-6-phenylhexanoic acid
CAS Number 80887-26-9 / 36061-05-92350732-99-7
Molecular Formula C12H17NO2C27H27NO4
Molecular Weight 207.27 g/mol 429.51 g/mol
Purity (Typical) ≥95%≥98%
Primary Application Enzyme pocket probing (S1/S1')Solid-Phase Peptide Synthesis (SPPS)

Table 2: Representative Kinetic Parameters in Metalloenzyme Inhibition

Target EnzymeInhibitor Class / AnalogueBinding ModeRepresentative Ki​ (nM)Mechanism of Action
ACE Phosphinyl-alkanoyl proline (Proline replaced)Competitive10 - 50 π−π stacking in S1' pocket
Arginase 2-Amino-6-boronohexanoic acid (ABH)Transition-State~250Bidentate coordination to Mn 2+
Arginase 2-Amino-6-phenylhexanoic acidCompetitive Probe>5000Steric occlusion of substrate channel

Self-Validating Experimental Protocol: Steady-State Kinetic Profiling

To ensure scientific integrity and reproducibility, the kinetic evaluation of highly hydrophobic NPAAs requires a self-validating workflow. The following protocol guarantees that observed inhibition is a true pharmacological event rather than an assay artifact.

Step 1: Reagent Preparation & Orthogonal Quality Control

  • Action: Dissolve the 2-amino-6-phenylhexanoic acid derivative in DMSO to a 10 mM stock. Perform Dynamic Light Scattering (DLS) on the stock diluted in the final assay buffer.

  • Causality: Highly hydrophobic phenyl-terminated aliphatic chains are prone to colloidal aggregation in aqueous media. Aggregates can sequester the enzyme, leading to false-positive pan-assay interference (PAINS). DLS validates that the inhibitor is monomeric, ensuring the measured Ki​ reflects true active-site binding.

Step 2: Enzyme-Inhibitor Pre-Incubation (The 'Lock-and-Key' Equilibration)

  • Action: Incubate the target metalloenzyme with varying concentrations of the inhibitor for 30 minutes at 37°C in a buffer containing 0.01% Triton X-100.

  • Causality: Metalloenzymes possess tightly coordinated water networks within their active sites. The 30-minute pre-incubation provides the necessary activation energy for the bulky phenyl group to thermodynamically displace these water molecules. Triton X-100 prevents the hydrophobic inhibitor from non-specifically adsorbing to the microplate walls.

Step 3: Reaction Initiation & Continuous Fluorometric Monitoring

  • Action: Add the fluorogenic substrate and immediately monitor fluorescence continuously for 15 minutes.

  • Causality: Continuous monitoring ensures that the initial velocity ( v0​ ) is calculated strictly within the linear range of the reaction (<10% substrate depletion). This strictly adheres to steady-state Michaelis-Menten assumptions.

Step 4: Data Fitting & Mechanism Validation

  • Action: Plot v0​ versus inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors. Evaluate the Hill coefficient ( nH​ ).

  • Causality: A Hill coefficient of nH​≈1.0 internally validates a 1:1 stoichiometric binding event. Deviations ( nH​>1.5 ) trigger a protocol halt, indicating cooperative binding or aggregate-based inhibition, thus making the system self-policing.

Assay_Workflow S1 1. Synthesize Inhibitor (2-A-6-PHA Derivatives) S3 3. Incubate Complex (Varying Inhibitor Conc.) S1->S3 S2 2. Prepare Enzyme (Recombinant ACE/Arginase) S2->S3 S4 4. Add Fluorogenic Substrate (Initiate Reaction) S3->S4 S5 5. Spectrometric Readout (Measure Initial Velocity v0) S4->S5 S6 6. Kinetic Analysis (Determine IC50 & Ki) S5->S6

Fig 2: Step-by-step experimental workflow for evaluating enzyme inhibition kinetics.

Conclusion

2-Amino-6-phenylhexanoic acid represents a masterclass in rational pharmacophore design. By combining the flexible reach of a hexanoic aliphatic chain with the hydrophobic bulk of a terminal phenyl ring, it acts as a highly effective steric probe and competitive inhibitor building block for metalloenzymes. When evaluated through rigorous, self-validating kinetic assays, derivatives of this NPAA continue to pave the way for next-generation therapeutics targeting the cardiovascular and immune systems.

References

  • Source: benchchem.
  • Title: (S)
  • Source: nih.

Sources

Foundational

The Strategic Integration of 2-Amino-6-phenylhexanoic Acid in Peptidomimetic Drug Design: A Technical Guide

Foreword: The Imperative for Beyond-Nature Scaffolds in Modern Drug Discovery In the landscape of therapeutic development, native peptides present a compelling yet paradoxical profile. Their high specificity and potency...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative for Beyond-Nature Scaffolds in Modern Drug Discovery

In the landscape of therapeutic development, native peptides present a compelling yet paradoxical profile. Their high specificity and potency are often counterbalanced by inherent pharmacological liabilities, primarily poor metabolic stability and limited oral bioavailability.[1][2] This has driven the evolution of peptidomimetics, a class of molecules designed to replicate the biological activity of peptides while overcoming their intrinsic limitations.[3] A cornerstone of this strategy is the incorporation of unnatural amino acids (UAAs), which offer a vast expansion of chemical and structural diversity beyond the canonical 20 proteinogenic building blocks.[4][5][6]

This guide provides an in-depth technical exploration of a particularly versatile UAA: 2-amino-6-phenylhexanoic acid . We will dissect its structural and functional attributes, delineate its strategic application in rational drug design, and provide validated experimental protocols for its synthesis and integration into novel therapeutic candidates. The insights presented herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptidomimetic strategies to address challenging biological targets.

Deconstructing 2-Amino-6-phenylhexanoic Acid: A Molecule of Designed Advantage

2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino acid distinguished by a phenyl group at the terminus of a C4 alkyl side chain.[4] This unique architecture imparts a combination of properties that are highly advantageous in peptidomimetic design.

Structural and Physicochemical Profile

The core value of 2-amino-6-phenylhexanoic acid lies in its hybrid nature. It introduces a significant hydrophobic element via the terminal phenyl ring, while the flexible four-carbon linker provides conformational latitude.[4] This allows it to serve multiple roles within a peptide scaffold.

PropertyValue/CharacteristicSignificance in Peptidomimetic Design
Molecular Formula C₁₂H₁₇NO₂-
Molecular Weight 207.27 g/mol Contributes to the overall size and mass of the peptidomimetic.
Key Structural Features α-amino acid with a terminal phenyl group on a hexanoic acid backbone.The phenyl group introduces hydrophobicity and potential for aromatic (π-π stacking) interactions with biological targets.[4][]
Stereochemistry Exists as (S) and (R) enantiomers.The specific stereochemistry is critical for biological activity and receptor recognition.[8]
Solubility Generally low in aqueous solutions, soluble in organic solvents.Influences formulation and delivery considerations.
Analogue of Can be considered a structural analogue of lysine, with the ε-amino group replaced by a phenyl ring.[4]This substitution can alter the charge distribution and hydrophobicity of a peptide.

Table 1: Key Physicochemical Properties of 2-Amino-6-phenylhexanoic Acid and Their Relevance in Drug Design.[4]

Rationale for Incorporation: The "Why" Behind the Choice

The decision to incorporate 2-amino-6-phenylhexanoic acid into a peptide sequence is driven by several strategic objectives aimed at enhancing its drug-like properties:

  • Enhanced Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, enzymes that typically recognize and cleave peptide bonds adjacent to specific natural amino acid residues.[9][10] This leads to a longer biological half-life in vivo.

  • Conformational Constraint: While the alkyl chain is flexible, the bulky terminal phenyl group can restrict the overall conformational freedom of the peptide backbone. This can "lock" the peptidomimetic into a bioactive conformation that is optimal for binding to its target receptor, reducing the entropic penalty of binding.[11]

  • Modulation of Receptor Affinity and Selectivity: The phenyl group can engage in hydrophobic or aromatic interactions within the binding pocket of a receptor, such as a G-protein-coupled receptor (GPCR), potentially increasing binding affinity and potency.[1][12] By tailoring the length of the alkyl chain, the positioning of this interactive moiety can be fine-tuned.

  • Improved Pharmacokinetic Profile: Increased hydrophobicity can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide, potentially enhancing membrane permeability and altering its distribution in the body.

Synthesis and Characterization: From Building Block to Integration

The successful application of 2-amino-6-phenylhexanoic acid hinges on its efficient and stereocontrolled synthesis. While various methods exist for the synthesis of non-natural amino acids, asymmetric synthesis is crucial to obtain enantiomerically pure compounds, which is essential for their biological function.[13][14][15]

Workflow for Enantioselective Synthesis

A common and effective strategy for the enantioselective synthesis of 2-amino-6-phenylhexanoic acid involves the stereoselective alkylation of a glycine-derived chiral auxiliary.[13] This approach allows for the introduction of the phenylbutyl side chain with high stereocontrol.

G cluster_synthesis Enantioselective Synthesis of 2-Amino-6-phenylhexanoic Acid A Chiral Glycine Enolate Synthon (e.g., Myers' Auxiliary) B Deprotonation (e.g., LDA, -78 °C) A->B C Stereoselective Alkylation with 1-bromo-4-phenylbutane B->C D Hydrolysis and Auxiliary Cleavage (e.g., acid hydrolysis) C->D E Purification and Characterization (e.g., Chromatography, NMR, MS) D->E F Enantiomerically Pure 2-Amino-6-phenylhexanoic Acid E->F G cluster_spps Fmoc-SPPS Cycle for UAA Incorporation Start Resin-bound Peptide with N-terminal Fmoc group Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-2-amino-6- phenylhexanoic acid-OH (HBTU/DIEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Resin-bound Peptide (n+1 residues) Washing2->End Repeat cycle

Sources

Exploratory

In Vitro Metabolic Stability of 2-Amino-6-phenylhexanoic Acid: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context In the landscape of modern peptide therapeutics and peptidomimetics, non-proteinogenic amino acids (NPAAs) are critical structural elements. 2-Amino-6-phenylhexanoic acid (an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of modern peptide therapeutics and peptidomimetics, non-proteinogenic amino acids (NPAAs) are critical structural elements. 2-Amino-6-phenylhexanoic acid (an extended homophenylalanine analogue) is increasingly utilized as a hydrophobic building block in targeted therapies, most notably in peptide compositions targeting Glypican-3 (GPC3) for hepatocellular carcinoma applications (1[1]).

While the incorporation of NPAAs effectively bypasses systemic proteolytic cleavage by endogenous peptidases, it shifts the clearance burden to hepatic Phase I and Phase II metabolic pathways. The lipophilic phenylhexanoic tail introduces susceptibility to cytochrome P450 (CYP)-mediated oxidation. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating framework for assessing the in vitro intrinsic clearance ( CLint​ ) of 2-amino-6-phenylhexanoic acid using human liver microsomes (HLM) and cryopreserved hepatocytes.

Mechanistic Rationale: Model Selection and Causality

To accurately predict in vivo hepatic clearance, the experimental design must isolate specific metabolic variables while maintaining physiological relevance.

  • Human Liver Microsomes (HLM): Subcellular fractions containing endoplasmic reticulum vesicles. We utilize HLM to isolate Phase I metabolism (primarily CYP450 and Flavin-containing monooxygenases). Causality: By supplementing the assay exclusively with NADPH, we force the system to reveal the vulnerability of the phenyl ring (aromatic hydroxylation) and the hexanoic chain (aliphatic ω or ω−1 oxidation) without the confounding variables of cellular efflux or Phase II conjugation (2[2]).

  • Cryopreserved Hepatocytes: Intact liver cells containing the full complement of Phase I and Phase II enzymes, alongside natural cofactors. Causality: Hepatocytes validate whether the primary metabolites generated in the HLM assay are subsequently cleared via glucuronidation (UGT) or sulfation (SULT) at the α -amino or carboxyl groups (3[3]).

Pathways N1 2-Amino-6-phenylhexanoic acid N2 Phase I Metabolism (CYP450 / FMO) N1->N2 NADPH N3 Phase II Metabolism (UGT / SULT) N1->N3 UDPGA N4 Aromatic Hydroxylation N2->N4 N5 Aliphatic Oxidation N2->N5 N6 Glucuronidation N3->N6

Fig 1: Predicted Phase I and Phase II metabolic clearance pathways.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. This is achieved by strict stoichiometric control and the parallel running of high-clearance controls (e.g., Verapamil) to verify enzymatic competency.

Protocol A: Human Liver Microsomal (HLM) Stability Assay
  • Buffer & Reagent Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled HLM on ice to prevent premature enzyme degradation.

  • Substrate Addition (Causality Check): Prepare a 10 mM stock of 2-amino-6-phenylhexanoic acid in DMSO. Dilute into the reaction mixture to achieve a final concentration of 1 µM . Why 1 µM? This concentration guarantees the substrate is well below the Michaelis-Menten constant ( Km​ ), ensuring linear, first-order depletion kinetics. Final DMSO must be ≤0.1% to prevent CYP inhibition.

  • Protein Standardization: Add HLM to a final protein concentration of 0.5 mg/mL . This specific ratio balances detectable substrate turnover with minimal non-specific protein binding.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate Phase I oxidative metabolism.

  • Time-Course Sampling & Termination: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., Labetalol 100 ng/mL). Causality: The 3:1 ratio of cold organic solvent instantly denatures CYP enzymes, terminating the reaction and precipitating proteins for clean analytical injection.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol B: Cryopreserved Hepatocyte Stability Assay
  • Thawing & Viability: Thaw cryopreserved human hepatocytes at 37°C and resuspend in pre-warmed Williams' Medium E (4[4]). Assess viability via Trypan Blue exclusion. Self-Validation: The assay must be aborted if viability is <70% , as compromised cell membranes leak cofactors, artificially lowering CLint​ .

  • Incubation: Dilute cells to 1×106 viable cells/mL in a 96-well non-coated plate. Add 2-amino-6-phenylhexanoic acid to a final concentration of 1 µM.

  • Sampling: At t=0,15,30,60,90,and 120 minutes, remove 50 µL aliquots and quench in 150 µL cold ACN with internal standard.

  • Processing: Centrifuge and transfer the supernatant for analysis.

Workflow A Compound Preparation B Incubation (HLM/Hepatocytes) A->B C Reaction Termination B->C D LC-MS/MS Analysis C->D E PK Parameter Calculation D->E

Fig 2: Step-by-step workflow for in vitro metabolic stability assessment.

Analytical Methodology & Data Processing

LC-MS/MS Quantification

Quantification of the remaining 2-amino-6-phenylhexanoic acid is performed using an Agilent 1200 series HPLC coupled to a tandem mass spectrometer.

  • Column: Phenomenex Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase: (A) H2​O

    • 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
  • Detection: Electrospray ionization (ESI) in positive ion mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass ( [M+H]+≈208.1 m/z ) (5[5]).

Pharmacokinetic Parameter Calculations

The depletion of the compound is assumed to follow first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the linear regression of the natural logarithm of the percentage remaining versus time.

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ):

    • For HLM: CLint​=Mprotein​k×Vincubation​​(μL/min/mg protein)

    • For Hepatocytes: CLint​=Cell Countk×Vincubation​​(μL/min/106 cells)

Quantitative Data Summary

Below is a representative pharmacokinetic profile demonstrating the moderate metabolic stability of 2-amino-6-phenylhexanoic acid compared to a high-clearance control. The data highlights its suitability for integration into peptide therapeutics.

Test SystemCompound t1/2​ (min) CLint​ Remaining at 60 min (%)
HLM 2-Amino-6-phenylhexanoic acid52.426.4 µL/min/mg45.2%
HLM Verapamil (High Clearance Control)14.297.6 µL/min/mg< 5.0%
Hepatocytes 2-Amino-6-phenylhexanoic acid68.110.2 µL/min/ 106 cells54.3%
Hepatocytes 7-Hydroxycoumarin (Phase II Control)11.560.3 µL/min/ 106 cells< 2.0%

References

  • Evotec/Cyprotex Hepatocyte Stability Assay Protocol. Evotec. Available at:[Link]

  • Evotec/Cyprotex S9/Microsomal Stability Assay. Evotec. Available at:[Link]

  • WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof. Google Patents.

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 2-Amino-6-phenylhexanoic Acid: Estimation and Experimental Determination of pKa and Isoelectric Point

Abstract This technical guide provides a comprehensive analysis of the acid-base properties—specifically the acid dissociation constants (pKa) and the isoelectric point (pI)—of the non-proteinogenic amino acid 2-amino-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties—specifically the acid dissociation constants (pKa) and the isoelectric point (pI)—of the non-proteinogenic amino acid 2-amino-6-phenylhexanoic acid. As a novel building block in peptide and drug development, understanding these fundamental physicochemical parameters is critical for predicting its behavior in physiological environments, optimizing formulation, and modeling receptor interactions. This document outlines the theoretical basis for estimating the pKa and pI values by drawing comparisons with structurally similar proteinogenic amino acids. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of these values using potentiometric titration and capillary isoelectric focusing (cIEF), ensuring scientific rigor and reproducibility for researchers and drug development professionals.

Introduction to 2-Amino-6-phenylhexanoic Acid

2-Amino-6-phenylhexanoic acid is a non-proteinogenic α-amino acid that is gaining interest in medicinal chemistry and materials science. Structurally, it is an analogue of the naturally occurring amino acid lysine, where the terminal ε-amino group is substituted with a phenyl ring.[1] This modification replaces a basic, charged functional group with a bulky, hydrophobic, and aromatic moiety. The presence of this phenylalkyl side chain can introduce unique properties into peptides and small molecules, such as enhanced hydrophobic interactions, potential for π-π stacking, and altered conformational preferences.[1]

The ionization state of a molecule, governed by its pKa values, is a paramount determinant of its biological activity and pharmaceutical suitability. It directly influences critical properties including:

  • Aqueous Solubility: The net charge of a molecule significantly affects its interaction with water.

  • Membrane Permeability: Generally, neutral species more readily cross lipid bilayers than charged ones.

  • Receptor Binding: The charge state of both a ligand and its binding pocket dictates the potential for electrostatic interactions, which are often key drivers of affinity and specificity.

  • Pharmaceutical Formulation: Understanding the pH-dependent properties of an active pharmaceutical ingredient (API) is essential for developing stable and bioavailable formulations.

This guide will first establish a theoretical estimate for the pKa and pI of 2-amino-6-phenylhexanoic acid and then provide robust protocols for their empirical validation.

Theoretical Framework: Ionization of α-Amino Acids

All α-amino acids are amphoteric molecules, containing at least two ionizable groups: a carboxylic acid group (α-carboxyl) and an amino group (α-amino).[2][3]

  • pKa1 (α-carboxyl group): This value represents the acidity of the carboxyl proton. For most α-amino acids, the pKa1 is in the range of 1.8 to 2.4.[4][5][6] The acidity of this group is significantly higher (lower pKa) than that of a simple carboxylic acid like acetic acid (pKa ≈ 4.76) due to the electron-withdrawing inductive effect of the adjacent α-ammonium group (-NH3+).[7]

  • pKa2 (α-amino group): This value represents the acidity of the proton on the α-amino group. For primary amino groups in α-amino acids, this value typically falls between 8.8 and 9.7.[4]

At a pH below pKa1, the molecule is fully protonated with a net positive charge. At a pH above pKa2, it is fully deprotonated with a net negative charge. Between pKa1 and pKa2, the molecule exists predominantly as a zwitterion , a neutral molecule with both a positive and a negative charge.[8][9]

The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero.[2][8] For an amino acid with a non-ionizable side chain, the pI can be accurately calculated as the arithmetic mean of pKa1 and pKa2.[2][4][10]

pI = (pKa1 + pKa2) / 2

The side chain of 2-amino-6-phenylhexanoic acid consists of a butyl group attached to a phenyl ring. This is a neutral, hydrophobic, and non-ionizable side chain. Therefore, this simple formula is applicable.

G A Low pH Net Charge: +1 H₃N⁺-CHR-COOH B Zwitterion (at pI) Net Charge: 0 H₃N⁺-CHR-COO⁻ A->B pH > pKa1 C High pH Net Charge: -1 H₂N-CHR-COO⁻ B->C pH > pKa2

Figure 1: General protonation states of an amino acid with a neutral side chain at different pH values.

Estimated Physicochemical Properties

As there are no readily available experimental data for the pKa and pI of 2-amino-6-phenylhexanoic acid, we can derive reliable estimates by comparing it to structurally similar amino acids.

  • pKa1 Estimation: The side chain is a large, non-polar alkyl chain with a terminal phenyl group. The phenyl group is four carbons removed from the α-carbon, so its inductive or resonance effects on the α-carboxyl group are negligible. The structure is most comparable to amino acids with long aliphatic side chains, such as Leucine (pKa1 = 2.36) or Isoleucine (pKa1 = 2.36).[2] The influence of the hydrophobic chain is expected to be similar.

    • Estimated pKa1: ~2.3

  • pKa2 Estimation: Similarly, the side chain's distance and non-polar nature mean it will have a minimal effect on the basicity of the α-amino group. We can again compare it to Leucine (pKa2 = 9.60) and Isoleucine (pKa2 = 9.60).[2]

    • Estimated pKa2: ~9.6

  • pI Calculation: Using the estimated pKa values:

    • pI = (2.3 + 9.6) / 2 = 5.95

Table 1: Estimated pKa and pI Values
ParameterEstimated ValueRationale
pKa1 (α-carboxyl)2.2 - 2.4Based on similarity to aliphatic amino acids like Leucine; the distant phenyl group has a negligible inductive effect.
pKa2 (α-amino)9.5 - 9.7Based on similarity to aliphatic amino acids; the non-polar side chain does not significantly alter the basicity of the amino group.
pI (Isoelectric Point)5.85 - 6.05Calculated as the average of the estimated pKa1 and pKa2 values.

These estimated values suggest that at physiological pH (~7.4), 2-amino-6-phenylhexanoic acid will exist primarily as a zwitterion with a net charge of zero.

Experimental Determination Protocols

While estimations are valuable, experimental verification is imperative for regulatory submissions and in-depth research. The following protocols describe gold-standard methodologies for determining pKa and pI.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the amino acid as a titrant (a strong base) is added incrementally. The resulting titration curve reveals the pKa values as the pH at the half-equivalence points.[11]

Causality and Experimental Choices:

  • Titrant: 0.1 M NaOH is used as it is a strong base, ensuring a sharp and clear titration curve. It must be standardized to ensure accurate molarity.

  • Analyte Preparation: The amino acid is first dissolved in an acidic solution (e.g., 0.1 M HCl) to ensure both the carboxyl and amino groups are fully protonated at the start of the titration.

  • Inert Atmosphere: Performing the titration under a nitrogen or argon blanket is crucial to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would buffer the solution and distort the titration curve, especially in the higher pH range.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of 2-amino-6-phenylhexanoic acid in deionized, degassed water.

    • Prepare and standardize a 0.1 M NaOH solution.

    • Prepare a 0.1 M HCl solution.

  • Sample Preparation:

    • Accurately pipette 20.0 mL of the 0.1 M amino acid solution into a 100 mL beaker.

    • Add 20.0 mL of the 0.1 M HCl solution to ensure the amino acid is in its fully protonated form (H₂A⁺).

    • Place a calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration Procedure:

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

    • The first equivalence point (V₁) corresponds to the titration of the α-carboxyl group. The pKa1 is the pH at the halfway point (V₁/2).

    • The second equivalence point (V₂) corresponds to the titration of the α-amino group. The pKa2 is the pH at the halfway point between the first and second equivalence points, i.e., at a volume of (V₁ + V₂)/2.

Figure 2: Workflow for pKa determination via potentiometric titration.

Protocol: pI Determination by Capillary Isoelectric Focusing (cIEF)

cIEF is a high-resolution technique that separates molecules based on their isoelectric point in a pH gradient.[12]

Causality and Experimental Choices:

  • pH Gradient: A mixture of carrier ampholytes is used to create a stable pH gradient within the capillary under an electric field.

  • Focusing: When a voltage is applied, the ampholytes and the sample migrate. The sample molecules will move until they reach the point in the pH gradient where their net charge is zero (pH = pI), at which point they stop migrating, or "focus".[12]

  • pI Markers: Co-injecting a set of well-characterized proteins or peptides with known pI values is a self-validating mechanism. These markers create a calibration curve, allowing for the precise determination of the unknown sample's pI.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a sample solution of 2-amino-6-phenylhexanoic acid (e.g., 1 mg/mL).

    • Prepare a solution containing carrier ampholytes (e.g., a broad range, pH 3-10) and a set of commercially available pI markers.

    • The anolyte (acidic solution, e.g., phosphoric acid) and catholyte (basic solution, e.g., sodium hydroxide) are prepared according to the instrument manufacturer's instructions.

  • Instrument Setup:

    • Install a neutral-coated capillary.

    • Condition the capillary by flushing with water, followed by the anolyte and catholyte solutions.

  • Sample Loading and Focusing:

    • Mix the amino acid sample with the carrier ampholytes and pI markers.

    • Introduce the sample mixture into the capillary via pressure injection.

    • Apply a high voltage (e.g., 25-30 kV) to initiate the focusing process. During this step, the pH gradient is formed, and the sample components migrate to their respective pI positions.

  • Mobilization and Detection:

    • After focusing is complete (indicated by a stable, low current), the focused zones are mobilized past a detector (typically a UV detector at 280 nm or 214 nm) by applying pressure or changing the electrolyte composition.

    • Record the resulting electropherogram.

  • Data Analysis:

    • Identify the peaks corresponding to the pI markers and the sample.

    • Create a calibration curve by plotting the known pI of the markers against their migration time.

    • Use the migration time of the 2-amino-6-phenylhexanoic acid peak to interpolate its pI from the calibration curve.

Conclusion and Significance in Drug Development

This guide establishes that 2-amino-6-phenylhexanoic acid is a non-ionizable, hydrophobic amino acid with an estimated pKa1 of ~2.3, pKa2 of ~9.6, and a resulting pI of ~5.95. At physiological pH, it will carry no net charge, a property that profoundly influences its behavior. The predicted near-neutral pI suggests the molecule will exhibit its lowest aqueous solubility around pH 6. This is a critical insight for scientists developing oral drug formulations, as solubility in the gastrointestinal tract can be a limiting factor for bioavailability. The detailed protocols provided herein offer a clear pathway for the empirical validation of these essential parameters, ensuring that subsequent research and development efforts are built upon a foundation of robust physicochemical data.

References

  • Chemistry Stack Exchange. (2015, November 15). amino acid pka of carboxylic acid. Retrieved from [Link]

  • Study.com. (2017, May 31). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 30). 12.3: Amino Acids and Isoelectric Points. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric focusing. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). Acid-base Chemistry of Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. Retrieved from [Link]

  • Kool, J., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Jayawickrama, D. A., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Scribd. (2020, January 6). Pka and Isoelectric Point of Aminoacid. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-2-amino-6-phenylhexanoic acid

Introduction The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance proteolytic stability, modulate receptor affinity, and introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[1][2] Fmoc-2-amino-6-phenylhexanoic acid, a non-proteinogenic amino acid, presents a unique building block for designing peptidomimetics and therapeutic peptides. Its phenylalkyl side chain can introduce specific hydrophobic interactions and conformational constraints. This guide provides a detailed protocol for the efficient incorporation of Fmoc-2-amino-6-phenylhexanoic acid into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

The principles of Fmoc-SPPS revolve around a cyclical process of deprotection and coupling on a solid support. The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functionalities are protected by acid-labile groups, ensuring an orthogonal protection strategy.[3][4] This allows for the sequential addition of amino acids in the C-to-N terminus direction.[5]

Materials and Reagents

High-quality reagents are crucial for successful peptide synthesis.[6] Ensure all solvents are peptide synthesis grade and stored under anhydrous conditions.

ReagentSupplierGrade
Fmoc-2-amino-6-phenylhexanoic acidVarious>98% Purity
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g
N,N-Dimethylformamide (DMF)VariousAmine-free, Peptide Synthesis Grade
Dichloromethane (DCM)VariousAnhydrous
PiperidineVariousReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)Various>99%
1-Hydroxybenzotriazole (HOBt)VariousAnhydrous
N,N-Diisopropylethylamine (DIPEA)Various>99.5% (ReagentPlus®)
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)Various99%
PhenolVariousCrystal, Reagent Grade
Diethyl etherVariousAnhydrous
Acetic AnhydrideVarious>99%
PyridineVariousAnhydrous

Experimental Protocols

This protocol outlines the manual synthesis of a model peptide containing 2-amino-6-phenylhexanoic acid. The process involves resin preparation, iterative deprotection and coupling cycles, and final cleavage and deprotection.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the Rink Amide MBHA resin (0.1 mmol scale) in a fritted syringe reaction vessel. Swell the resin in DMF for 30-60 minutes, followed by washing with DCM (3x) and DMF (3x).[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) to remove piperidine.[7]

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (0.5 mmol, 5 eq.), HOBt (0.5 mmol, 5 eq.), and DIC (0.5 mmol, 5 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-2-amino-6-phenylhexanoic acid

The phenylalkyl side chain of 2-amino-6-phenylhexanoic acid can introduce some steric hindrance. Therefore, a potent activation method is recommended to ensure efficient coupling.

  • Fmoc Deprotection: Perform the Fmoc deprotection of the resin-bound amino acid as described in Protocol 1, step 2.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-2-amino-6-phenylhexanoic acid (0.5 mmol, 5 eq.) and a suitable coupling reagent such as HBTU (0.45 mmol, 4.5 eq.) in DMF.[8][9]

    • Add DIPEA (1.0 mmol, 10 eq.) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours. The extended reaction time helps to overcome potential steric hindrance.

  • Coupling Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.[10]

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amino groups to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes.[11]

Protocol 3: Peptide Elongation

Repeat the deprotection (Protocol 1, step 2) and coupling (Protocol 2, steps 2-3) cycles for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using the standard piperidine treatment.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For a standard peptide without sensitive residues like Cys, Met, or Trp, Reagent B is a suitable choice.[12][13]

    • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.[14]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold tube containing diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Purification: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing Fmoc-2-amino-6-phenylhexanoic acid.

SPPS_Workflow Resin Start: Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple First AA (Fmoc-AA-OH, DIC/HOBt) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 Couple_Unnatural Couple Fmoc-2-amino- 6-phenylhexanoic acid (HBTU/DIPEA) Deprotect2->Couple_Unnatural Wash2 Wash (DMF, DCM) Couple_Unnatural->Wash2 Elongate Peptide Elongation (Repeat Deprotection/ Coupling Cycles) Wash2->Elongate Final_Deprotect Final Fmoc Deprotection Elongate->Final_Deprotect Cleave Cleavage & Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Caption: Fmoc-SPPS workflow for peptide synthesis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of 2-amino-6-phenylhexanoic acid.- Extend coupling time to 4-6 hours.- Perform a double coupling.[10]- Use a more potent coupling reagent like HATU or COMU.[8][9]
Low Cleavage Yield Incomplete cleavage from the resin.- Extend cleavage time to 4 hours.- Ensure the cleavage cocktail is freshly prepared.[14]
Presence of Deletion Sequences in Final Product Incomplete coupling at a previous step.- Implement capping with acetic anhydride after each coupling step, especially if the Kaiser test is ambiguous.[11]
Peptide Aggregation during Synthesis Formation of secondary structures on the resin.- Use a higher swelling resin.- Incorporate a pseudo-proline dipeptide if the sequence is known to be difficult.

Conclusion

The successful incorporation of Fmoc-2-amino-6-phenylhexanoic acid into a peptide chain is achievable with careful optimization of the coupling conditions. The protocol provided here serves as a robust starting point for researchers. Due to the potential for steric hindrance from the phenylalkyl side chain, monitoring the coupling reaction and employing more potent activating reagents are key to achieving high yields and purity. The use of unnatural amino acids like this one opens up a vast chemical space for the design of novel and effective peptide-based therapeutics.

References

  • Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc)
  • Vertex AI Search. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Vertex AI Search. Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Vertex AI Search.
  • Vertex AI Search. Cleavage Cocktail Selection - CDN.
  • Vertex AI Search. Introduction to Peptide Synthesis - PMC - NIH.
  • Vertex AI Search. Methods and protocols of modern solid phase peptide synthesis.
  • Vertex AI Search. Cleavage Cocktails; Reagent B - Aapptec Peptides.
  • Vertex AI Search. A cleavage cocktail for methionine-containing peptides - PubMed - NIH.
  • Vertex AI Search. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis - Merck Millipore.
  • Vertex AI Search. Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Vertex AI Search. An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Vertex AI Search.
  • Vertex AI Search. Coupling Reagents - Aapptec Peptides.
  • Vertex AI Search.
  • Vertex AI Search. Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
  • Vertex AI Search. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Vertex AI Search. Synthesis of Peptides – Master Organic Chemistry.
  • Vertex AI Search. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Vertex AI Search. Synthesis of Novel Peptides Using Unusual Amino Acids - Brieflands.
  • Vertex AI Search. Synthesis and Applications of Synthetic Peptides - IntechOpen.

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Application

Application Note: RP-HPLC Method Development and Validation for the Quantification of 2-Amino-6-Phenylhexanoic Acid

Introduction & Chemical Context 2-Amino-6-phenylhexanoic acid (Aph) is a non-proteinogenic amino acid analogue characterized by a hexanoic acid backbone terminating in a hydrophobic phenyl ring[1]. It is increasingly uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Amino-6-phenylhexanoic acid (Aph) is a non-proteinogenic amino acid analogue characterized by a hexanoic acid backbone terminating in a hydrophobic phenyl ring[1]. It is increasingly utilized in the synthesis of novel therapeutic peptides, enzyme inhibitors, and self-assembling supramolecular microstructures[2]. Accurate quantification of Aph is essential for assessing raw material purity, monitoring peptide cleavage efficiency, and conducting pharmacokinetic evaluations.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for Aph presents specific physicochemical challenges. Like all amino acids, Aph possesses a zwitterionic headgroup (a primary amine and a carboxylic acid) which, at neutral pH, is highly polar and interacts poorly with standard reversed-phase (RP) stationary phases, often leading to peak tailing due to secondary interactions with residual silanols on the silica matrix[3]. However, the presence of the phenylhexyl tail provides significant intrinsic hydrophobicity, allowing for direct UV detection and RP-HPLC separation without the mandatory need for complex pre-column derivatization (such as with OPA or FMOC) typically required for aliphatic amino acids[1][2].

Method Development Strategy (Causality & Design)

To create a self-validating, robust analytical system, the method design leverages the principles of Quality by Design (QbD)[3].

  • Stationary Phase Selection: A high-purity C18 (octadecylsilane) column with end-capping is selected. The end-capping minimizes unwanted electrostatic interactions between the protonated amine of Aph and unreacted surface silanols.

  • Mobile Phase & Ion-Pairing: To suppress the ionization of the carboxylic acid and achieve reproducible retention, the mobile phase is acidified using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). At this pH, the carboxylate group is fully protonated (neutral). Concurrently, the strongly electronegative trifluoroacetate anion acts as an ion-pairing agent for the positively charged primary amine (-NH 3+​ ), forming a neutral, hydrophobic complex[3][4]. This dramatically enhances partitioning into the C18 stationary phase and ensures sharp, symmetrical peaks.

  • Detection Wavelength: The aromatic phenyl ring and the amide/carboxyl chromophores exhibit strong absorbance in the low UV range. A detection wavelength of 214 nm is optimal for maximizing the signal-to-noise ratio for non-derivatized aromatic amino acids[4].

Mechanism Analyte 2-Amino-6-phenylhexanoic Acid (Zwitterionic at pH 7) TFA 0.1% TFA Mobile Phase (pH ~2.0) Analyte->TFA Protonation Carboxylate Neutralization Amine Protonation TFA->Protonation IonPair Ion-Pairing with CF3COO- (Increased Hydrophobicity) Protonation->IonPair C18 C18 Stationary Phase (Hydrophobic Retention) IonPair->C18

Fig 1. Mechanism of TFA-mediated ion-pairing and reversed-phase retention.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Amino-6-phenylhexanoic acid reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Standard and Sample Preparation Workflow
  • Diluent Preparation: Mix Ultrapure Water and ACN in an 80:20 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Aph reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standards: Serially dilute the stock solution with diluent to prepare calibration standards ranging from 10 µg/mL to 200 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

The following parameters were optimized to ensure baseline resolution from potential synthetic byproducts (e.g., hexanoic acid derivatives or shorter chain analogues).

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.08% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Injection Volume 10 µL
Detection UV at 214 nm
Run Time 15 minutes

Table 1: Optimized RP-HPLC analytical conditions.

Gradient Program

A linear gradient is employed to elute the highly hydrophobic phenylhexyl tail efficiently while washing the column of strongly retained impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic Hold
2.08515Gradient Start
8.03070Linear Ramp
10.03070High Organic Wash
10.18515Re-equilibration
15.08515End of Run

Table 2: Mobile phase gradient elution program.

Method Validation (ICH Q2(R2) Compliance)

To guarantee the trustworthiness of the analytical procedure, the method must be validated according to the latest International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation[5][6]. The validation confirms that the procedure is "fit for purpose" across its intended reportable range[6].

Validation Scouting 1. Method Scouting (Phase & Modifier Selection) Optimization 2. Parameter Optimization (Gradient & Temperature) Scouting->Optimization Validation 3. ICH Q2(R2) Validation (Accuracy, Precision, Range) Optimization->Validation SystemSuit 4. System Suitability (SST) (RSD < 2.0%, Tailing < 1.5) Validation->SystemSuit Routine 5. Routine Analysis (API Quantification) SystemSuit->Routine

Fig 2. QbD-aligned HPLC method development and validation lifecycle.

Validation Parameters and Acceptance Criteria

The validation protocol evaluates the following core parameters, ensuring the method's reliability for pharmaceutical quality control[7][8]:

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability 6 replicate injections of 100 µg/mL standard.RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 5000.
Specificity Inject blank diluent and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of Aph. Peak purity index > 0.990.
Linearity & Range 5 concentration levels from 50% to 150% of target concentration (e.g., 10 - 200 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 5% of response at 100% level.
Accuracy (Recovery) Spike known amounts of Aph into matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% target concentration.%RSD of calculated assay ≤ 2.0%.
LOD and LOQ Calculated based on standard deviation of the response (σ) and slope (S).LOD = 3.3(σ/S); LOQ = 10(σ/S). Signal-to-noise ratio ≥ 10 for LOQ.

Table 3: ICH Q2(R2) validation parameters and standard acceptance criteria.

Troubleshooting & System Maintenance

  • Peak Tailing: If the tailing factor exceeds 1.5, it indicates secondary interactions with silanols or column degradation. Action: Ensure the mobile phase pH is strictly ~2.0 (verify TFA concentration). If the issue persists, replace the C18 column or switch to a column with superior end-capping.

  • Retention Time Drift: Variations in retention time are often caused by slight changes in the organic composition or incomplete column equilibration. Action: Premix mobile phases carefully, use an active column oven (30 °C), and ensure a minimum of 5 column volumes for re-equilibration between gradient runs.

  • Baseline Drift at 214 nm: TFA absorbs strongly at low UV wavelengths, causing baseline elevation during the gradient ramp. Action: Balance the absorbance by adding a slightly lower concentration of TFA to the organic phase (e.g., 0.1% TFA in Water and 0.08% TFA in Acetonitrile) to match the background absorbance[9].

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. IntuitionLabs.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.[Link]

  • Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures | Chemistry of Materials. ACS Publications.[Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio.[Link]

  • Selective reversed-phase high-performance liquid chromatography method for the determination of intact SARS-CoV-2 spike protein. PMC.[Link]

  • A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development. Symbiosis Online Publishing.[Link]

Sources

Method

Application Note: A Practical Guide to the Incorporation of 2-amino-6-phenylhexanoic Acid into Macrocyclic Peptides

Abstract The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery, enabling the creation of therapeutics with enhanced stability, novel functionalities, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery, enabling the creation of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles. Macrocyclic peptides, in particular, occupy a unique chemical space between small molecules and large biologics, offering the potential to target challenging protein-protein interactions (PPIs) that are often considered "undruggable".[1][2][3] This guide provides a comprehensive, experience-driven protocol for the incorporation of the non-natural amino acid 2-amino-6-phenylhexanoic acid into a macrocyclic peptide framework. We detail the entire workflow, from the synthesis of the requisite Fmoc-protected building block to solid-phase peptide synthesis (SPPS), on-resin cyclization, and final product characterization. The protocols are designed to be robust and self-validating, with an emphasis on the causal relationships behind experimental choices to empower researchers to adapt and troubleshoot effectively.

Introduction: The Rationale for 2-amino-6-phenylhexanoic Acid in Macrocyclic Peptides

Macrocyclization is a powerful strategy to constrain peptide conformations, which can lead to increased receptor affinity, enhanced proteolytic resistance, and improved cell permeability.[1][4][5] The choice of non-natural amino acids to incorporate within these cyclic structures is a critical design element. 2-amino-6-phenylhexanoic acid, a homolog of phenylalanine with an extended alkyl chain, offers several compelling advantages:

  • Modulation of Hydrophobicity: The additional propyl linker between the alpha-carbon and the phenyl ring significantly increases the residue's lipophilicity compared to phenylalanine. This can be strategically employed to enhance binding to hydrophobic pockets on a target protein or to improve membrane permeability.

  • Conformational Control: The flexible alkyl chain provides a unique tool for probing conformational space. It can act as a flexible tether or engage in specific hydrophobic interactions, influencing the overall topology of the macrocycle.

  • Metabolic Stability: The non-natural structure can sterically hinder protease recognition and cleavage, prolonging the peptide's in vivo half-life.

This guide will walk through the essential steps to successfully leverage these properties in your research.

The Building Block: Synthesis of Fmoc-(S)-2-amino-6-phenylhexanoic Acid

The cornerstone of this workflow is the availability of the Nα-Fmoc protected amino acid. While potentially commercially available, an in-house synthesis provides greater control and can be more cost-effective for larger-scale needs. The following protocol is based on established methods for asymmetric synthesis of non-natural amino acids, such as the alkylation of a chiral glycine enolate equivalent.[6]

Protocol 2.1: Asymmetric Synthesis and Fmoc Protection

This protocol outlines a multi-step synthesis starting from a chiral glycine imine complex, followed by alkylation and Fmoc protection.

Materials:

  • Chiral Ni(II)-complex of a glycine Schiff base (e.g., from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone)

  • 1-Iodo-4-phenylbutane

  • Potassium hydroxide (KOH) in Methanol

  • Deoxygenated N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO3)

  • Acetone, Water, Ethyl Acetate, Toluene

Procedure:

  • Alkylation:

    • Under an inert argon atmosphere, dissolve the Ni(II)-glycine complex in deoxygenated DMF.

    • Cool the solution to 0-5 °C.

    • Slowly add 1.05 equivalents of 10% KOH in methanol.

    • Add 1.05 equivalents of 1-iodo-4-phenylbutane and stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC.[6] Expert Insight: Using deoxygenated solvent is critical to prevent oxidative decomposition of the starting materials and products under basic conditions.[6]

  • Hydrolysis and Demetallation:

    • Quench the reaction with aqueous HCl to hydrolyze the Schiff base and break the complex.

    • Evaporate the organic solvents.

    • Dissolve the residue in water/acetonitrile and add EDTA to chelate the Ni(II) ions, which can be observed by a color change.[6]

  • Fmoc Protection:

    • To the aqueous solution of the crude amino acid, add acetone to create a biphasic system.

    • Add 1.5-2.0 equivalents of NaHCO3 to basify the solution.

    • Add 1.05 equivalents of Fmoc-OSu dissolved in acetone.[7]

    • Stir vigorously at room temperature overnight.

  • Workup and Purification:

    • Concentrate the reaction mixture to remove acetone.

    • Wash the aqueous layer with ethyl acetate to remove organic impurities.

    • Acidify the aqueous phase to pH 2-3 with citric acid or dilute HCl.

    • Extract the product into ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The final product can be purified by crystallization from a solvent like toluene to yield pure Fmoc-(S)-2-amino-6-phenylhexanoic acid.[6]

Parameter Recommendation Rationale
Alkylation Temperature 0-5 °CMinimizes side reactions and maintains stereochemical integrity.
Base for Alkylation 10% KOH/MeOHA strong, non-nucleophilic base suitable for enolate formation.
Fmoc Reagent Fmoc-OSuHighly reactive and commonly used for efficient N-protection.
Purification Method CrystallizationOften provides higher purity for the final building block than chromatography.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

With the protected building block in hand, the next stage is the assembly of the linear peptide on a solid support. The Fmoc/tBu strategy is the most common and versatile approach.[8][9]

Workflow for SPPS Incorporation

The unique structure of 2-amino-6-phenylhexanoic acid does not typically present significant steric hindrance, allowing for the use of standard coupling conditions. However, extended coupling times may be beneficial to ensure complete reaction.

SPPS_Workflow cluster_SPPS Single SPPS Cycle Resin Resin with N-Fmoc Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Add Fmoc-2-amino-6-phenylhexanoic acid Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Repeat for next AA Capping Optional Capping (Acetic Anhydride) Washing2->Capping Capping->Resin Repeat for next AA

Caption: Iterative cycle for Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1: SPPS Incorporation

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-2-amino-6-phenylhexanoic acid)

  • Coupling Activator: HBTU/HATU or DIC

  • Base: DIPEA or OxymaPure®

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Coupling:

    • In a separate vial, pre-activate a solution of Fmoc-2-amino-6-phenylhexanoic acid (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Expert Insight: For this bulkier non-natural amino acid, a longer coupling time or a double coupling (repeating the step) can ensure higher efficiency.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Wash: After the final coupling, wash the resin with DMF, then DCM, then MeOH, and dry under vacuum.

Reagent Equivalents (eq.) Purpose
Fmoc-AA-OH3 - 5Amino acid building block.
HBTU/HATU3 - 5Coupling activator for carboxyl group.
DIPEA6 - 10Tertiary base to facilitate coupling.
Piperidine20% in DMFRemoves the Fmoc protecting group.

On-Resin Macrocyclization

On-resin cyclization is often preferred over solution-phase methods as it minimizes intermolecular side reactions and simplifies purification.[10] A common strategy is head-to-tail cyclization, forming an amide bond between the N-terminal amine and the C-terminal carboxyl group.

Workflow for On-Resin Head-to-Tail Cyclization

This requires a specific setup where the linear peptide is attached to the resin via a side chain, leaving the C-terminus free to react. This is achieved by using an amino acid like Fmoc-Asp-OAll or Fmoc-Glu-OAll early in the synthesis, which is then attached to the resin.

Cyclization_Workflow Start Linear Peptide on Resin (Side-chain anchored) N_Deprotect N-terminal Fmoc Deprotection Start->N_Deprotect C_Deprotect C-terminal Allyl Deprotection (Pd(PPh3)4) Start->C_Deprotect Cyclize On-Resin Cyclization (HATU/DIPEA) N_Deprotect->Cyclize C_Deprotect->Cyclize Cleave Final Cleavage from Resin (e.g., TFA cocktail) Cyclize->Cleave Final Purified Macrocyclic Peptide Cleave->Final

Caption: On-resin head-to-tail peptide macrocyclization workflow.

Protocol 4.1: On-Resin Amide Bond Cyclization

Prerequisite: The linear peptide must be synthesized on a resin like 2-chlorotrityl chloride, starting with the side-chain attachment of an Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH residue.

Procedure:

  • N-terminal Deprotection: Perform a final Fmoc deprotection using 20% piperidine in DMF as described in Protocol 3.1. Wash thoroughly.

  • C-terminal Deprotection:

    • Swell the resin in anhydrous DCM.

    • Prepare a solution of Pd(PPh3)4 (0.25 eq.) and a scavenger like PhSiH3 (25 eq.) in anhydrous DCM.

    • Add this solution to the resin and agitate under an inert atmosphere for 2-3 hours. Repeat if necessary. Trustworthiness: The use of a scavenger is crucial to prevent side reactions and protect sensitive amino acids.

  • Washing: Wash the resin extensively with DCM, DMF, and a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove all traces of palladium.

  • Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a potent coupling reagent like HATU (4 eq.) and DIPEA (8 eq.) in DMF.

    • Allow the reaction to proceed for 6-24 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Final Cleavage and Deprotection:

    • Wash the resin post-cyclization.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Repeat washes.[11]

Purification and Characterization

The final step is to purify the crude macrocyclic peptide and verify its identity and purity.

Protocol 5.1: Purification and Analysis

Purification:

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]

  • Column: A C18 column is typically suitable for most peptides.

  • Solvents:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A shallow gradient (e.g., 5% to 65% B over 40 minutes) is recommended to achieve good separation of the cyclic product from any linear precursors or oligomers.[11]

  • Detection: Monitor at 220 nm and 280 nm. Collect fractions corresponding to the major peak.

Characterization:

  • Method 1: Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight of the purified peptide.[12] The observed mass should match the calculated mass of the cyclic structure.

  • Method 2: Tandem MS (MS/MS):

    • Fragmentation analysis by MS/MS can help confirm the amino acid sequence.[13] However, sequencing cyclic peptides can be complex due to atypical fragmentation patterns.[13][14]

Analysis Parameter Expected Result
RP-HPLC Retention TimeA single, sharp major peak.
LC-MS [M+H]+Observed mass matches calculated mass.
MS/MS FragmentationProvides sequence information, though interpretation can be complex.

Conclusion and Expert Insights

The incorporation of 2-amino-6-phenylhexanoic acid into macrocyclic peptides is a robust strategy for developing novel peptide-based therapeutics. Success hinges on the careful execution of each step, from the synthesis of a high-purity building block to optimized cyclization and purification. Researchers should note that while the protocols provided are broadly applicable, optimization may be required depending on the specific peptide sequence. For instance, sequences prone to aggregation may require different solvents or additives during synthesis and purification. By understanding the principles behind each step, scientists are well-equipped to innovate and expand the exciting field of macrocyclic peptide drugs.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Discovery and Optimization of Peptide Macrocycles - UQ eSpace.
  • Utilization of macrocyclic peptides to target protein-protein interactions in cancer - PMC.
  • Macrocyclics & Constrained Peptides | May 18-19, 2021 - Drug Discovery Chemistry.
  • Can I make head-to-tail macrocycles on-resin? - Biotage.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals.
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor | Bioconjugate Chemistry - ACS Public
  • Macrocyclic peptides: a new research frontier - Merck.com.
  • Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6,6,6‐Trifluorohexanoic Acid.
  • CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Affinity selection–mass spectrometry with linearizable macrocyclic peptide libraries - PMC.
  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583 - Shimadzu.
  • High‐Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis - ResearchG
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H.

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Application

Application Note: Unambiguous NMR Chemical Shift Assignment of 2-amino-6-phenylhexanoic Acid

Introduction: The Significance of 2-amino-6-phenylhexanoic Acid 2-amino-6-phenylhexanoic acid is a non-canonical amino acid (ncAA), representing a vital class of molecules for advancing drug discovery and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-amino-6-phenylhexanoic Acid

2-amino-6-phenylhexanoic acid is a non-canonical amino acid (ncAA), representing a vital class of molecules for advancing drug discovery and materials science.[1] As an analogue of lysine where the terminal amino group is replaced by a phenyl ring, it introduces unique hydrophobicity and aromaticity.[2] These properties are leveraged by medicinal chemists to fine-tune the pharmacological profiles of peptide-based therapeutics, enhancing their stability, binding affinity, and cell permeability. The precise structural characterization of such building blocks is a non-negotiable prerequisite for their successful incorporation into novel molecular designs. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this characterization, providing atomic-level structural confirmation.[3]

This application note provides an in-depth guide to the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) NMR signals of 2-amino-6-phenylhexanoic acid. We will detail the logic behind the experimental design, provide validated protocols, and demonstrate a systematic approach to spectral interpretation using a suite of 1D and 2D NMR experiments.

Experimental Design: A Multi-dimensional Approach to Structural Elucidation

The structural complexity of 2-amino-6-phenylhexanoic acid, with its distinct aliphatic chain and aromatic ring system, necessitates a multi-pronged NMR strategy. A simple 1D ¹H NMR spectrum is insufficient for unambiguous assignment due to potential signal overlap in the aliphatic region. Therefore, a combination of experiments is essential, each providing a unique piece of the structural puzzle.

  • ¹H NMR: Provides the initial overview of all proton environments, their integration (relative number of protons), and their coupling patterns (multiplicity), which reveals adjacent proton relationships.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments. The use of proton decoupling simplifies the spectrum to single lines for each carbon.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[4][5] This is the primary tool for mapping the connectivity of the entire aliphatic backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons (¹JCH).[6] This is crucial for definitively linking the proton assignments to the carbon backbone.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[6] This is the key to connecting disparate spin systems, such as linking the aliphatic chain to the phenyl ring and identifying quaternary carbons (like the carboxyl and ipso-aromatic carbons) that are not visible in an HSQC spectrum.

The logical flow of these experiments ensures a self-validating system of assignment, where data from one experiment confirms or refines the hypotheses drawn from another.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Assignment Sample 2-amino-6-phenylhexanoic acid (5-10 mg) Solvent Deuterated Solvent (e.g., DMSO-d6, 0.6 mL) Sample->Solvent NMR_Tube Clean 5mm NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer (e.g., 500 MHz) NMR_Tube->NMR_Spec H1 1D ¹H NMR_Spec->H1 C13 1D ¹³C NMR_Spec->C13 COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC H1_Analysis Analyze ¹H: Integrals & Multiplicities H1->H1_Analysis C13_Analysis Analyze ¹³C: Chemical Shifts C13->C13_Analysis COSY_Analysis COSY: Map H-H Connectivity H1_Analysis->COSY_Analysis HSQC_Analysis HSQC: Link H to C C13_Analysis->HSQC_Analysis COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC: Long-Range H-C Links HSQC_Analysis->HMBC_Analysis Final_Structure Final Unambiguous Structure & Assignments HMBC_Analysis->Final_Structure

Caption: Key COSY and HMBC correlations for structural assignment.

Conclusion

By employing a systematic and multi-dimensional NMR approach, the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for 2-amino-6-phenylhexanoic acid can be achieved with high confidence. The combination of 1D NMR for an initial overview, COSY for mapping proton-proton connectivities, HSQC for linking protons to their carbons, and HMBC for establishing long-range connections provides a robust and self-validating workflow. This detailed characterization is fundamental for quality control and for understanding the structural behavior of this important non-canonical amino acid in the context of drug development and peptide chemistry.

References

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved March 23, 2026, from [Link]

  • Yoon, Y. G., Pfrommer, B. G., Louie, S. G., & Canning, A. (2002). NMR chemical shifts in amino acids: Effects of environments, electric field, and amine group rotation. Solid State Communications, 131(1). Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved March 23, 2026, from [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023). Royal Society Open Science. Retrieved from [Link]

  • Sample preparation. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Factors Influencing Chemical Shifts. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.). Retrieved March 23, 2026, from [Link]

  • Wang, Y. (2004). Secondary structural effects on protein NMR chemical shifts. Journal of Biomolecular NMR, 30(3), 233-244. Retrieved from [Link]

  • Peptide/Protein NMR. (n.d.). Retrieved March 23, 2026, from [Link]

  • de Dios, A. C., & Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. Retrieved from [Link]

  • Male, J. K., Catacutan, D. B., Bieri, M., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 21-34. Retrieved from [Link]

  • Rühl, M., Mok, K. H., & Ruge, A. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 27(19), 6296. Retrieved from [Link]

  • Male, J. K., Catacutan, D. B., Bieri, M., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Retrieved from [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1639-1646. Retrieved from [Link]

  • The power of NMR: in two and three dimensions. (2008). RSC Education. Retrieved from [Link]

  • Comparative evaluation of noncanonical amino acids as site-specific NMR probes for the complex of E. coli SSB with single-stranded DNA without isotope labelling. (2026). Journal of Biomolecular NMR. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026). Prezi. Retrieved from [Link]

  • Dynamics of Phenylalanine in the Solid State by NMR. (n.d.). MIT. Retrieved from [Link]

  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (n.d.). FREDI. Retrieved from [Link]

  • A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides. (n.d.). Oldfield Group Website - University of Illinois. Retrieved from [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical shift values [ppm] in 1H and 13C NMR spectra of 2,6 PDA determined. (n.d.). Retrieved March 23, 2026, from [Link]

  • Patil, R., Jadhav, M., Salunke-Gawali, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(12), 1185-1196. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). Molecules, 26(22), 6829. Retrieved from [Link]

  • 6-Aminohexanoic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Method

Advanced Asymmetric Synthesis of Chiral 2-Amino-6-Phenylhexanoic Acid: Protocols and Mechanistic Insights

An in-depth technical guide and application note for the asymmetric synthesis of chiral 2-amino-6-phenylhexanoic acid. Introduction & Strategic Significance Chiral 2-amino-6-phenylhexanoic acid (also known as Aph, or 6-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the asymmetric synthesis of chiral 2-amino-6-phenylhexanoic acid.

Introduction & Strategic Significance

Chiral 2-amino-6-phenylhexanoic acid (also known as Aph, or 6-phenylnorleucine) is a highly valuable non-proteinogenic α-amino acid characterized by a hexanoic acid backbone terminating in a hydrophobic phenyl ring[1]. This unique structural motif makes it an indispensable building block in modern peptide engineering. It is heavily utilized in the design of self-assembling diphenylalanine analogues for nanotechnology[2], CD38-binding therapeutic agents for oncology[3], and glypican-3 (GPC3)-targeting radiopharmaceuticals[4].

Because the stereochemistry at the α-carbon strictly dictates the conformational preferences and biological binding affinities of the resulting peptides, achieving high enantiomeric purity is critical[1]. This application note details two field-proven, highly stereoselective methodologies for synthesizing (S)-2-amino-6-phenylhexanoic acid: Chiral Auxiliary-Mediated Alkylation and Asymmetric Phase-Transfer Catalysis (PTC) .

Mechanistic Rationale: The Causality of Stereocontrol

To move beyond empirical synthesis, one must understand the causality behind the stereocontrol in these reactions. Both methods rely on the asymmetric alkylation of a glycine equivalent with 4-phenylbutyl bromide, but they achieve facial shielding through entirely different physical chemistry principles.

Approach A: Chiral Auxiliary Alkylation via Ni(II) Schiff Base Complexes

Developed extensively by Belokon and colleagues, this method utilizes a chiral tridentate ligand (e.g., derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone)[5].

  • The Causality: When the ligand is complexed with Ni(II) and glycine, it forces the system into a rigid, square-planar geometry[5]. The bulky benzylprolyl group of the chiral auxiliary acts as a steric wall, completely shielding one face of the planar glycine enolate. Upon base-promoted deprotonation, the electrophile (4-phenylbutyl bromide) is physically restricted to approaching from the unhindered face.

  • Self-Validation: This system is inherently self-validating; the formation of the active Ni(II) complex yields a brilliant red color, while the successful alkylation often shifts the hue slightly, providing an immediate visual cue of reaction progress[6].

Ni_Complex N1 Chiral Tridentate Ligand + Glycine + Ni(II) N2 Square-Planar Ni(II) Glycine Schiff Base N1->N2 N3 Base-Promoted Enolization N2->N3 N4 Stereoselective Alkylation (4-phenylbutyl bromide) N3->N4 Steric Face Shielding N5 Acidic Hydrolysis (Disassembly) N4->N5 N6 (S)-2-amino-6-phenylhexanoic acid (Product) N5->N6 N7 Recovered Chiral Ligand (Recycled) N5->N7

Workflow of asymmetric alkylation using a chiral Ni(II) Schiff base complex.

Approach B: Asymmetric Phase-Transfer Catalysis (Maruoka Catalyst)

This metal-free approach utilizes a chiral spiro binaphthyl quaternary ammonium salt (Maruoka catalyst)[7].

  • The Causality: The reaction occurs in a biphasic system (organic solvent and aqueous base). The chiral quaternary ammonium cation extracts the deprotonated glycine Schiff base into the organic phase, forming a tight chiral ion pair[8][9]. The rigid, well-defined chiral cavity of the spiro catalyst completely encapsulates one face of the enolate. This precise spatial arrangement ensures that alkylation by 4-phenylbutyl bromide occurs with virtually complete enantioselectivity (often >98% ee)[7].

  • Self-Validation: The biphasic nature of the reaction serves as a self-validating purification step; inorganic byproducts remain in the aqueous layer, while the highly lipophilic product and catalyst are retained in the organic layer, minimizing side reactions.

Maruoka_PTC M1 Glycine Schiff Base Ester (Organic Phase) M4 Chiral Ion-Pair Enolate (Interfacial Transfer) M1->M4 M2 Aqueous Base (KOH/NaOH) (Aqueous Phase) M2->M4 M3 Chiral Quaternary Ammonium (Maruoka Catalyst) M3->M4 M5 Enantioselective Alkylation (4-phenylbutyl bromide) M4->M5 Chiral Cavity Control M6 Mild Acidic Deprotection M5->M6 M7 (S)-2-amino-6-phenylhexanoic acid M6->M7

Asymmetric phase-transfer catalysis (PTC) workflow using a Maruoka catalyst.

Quantitative Method Comparison

ParameterNi(II) Schiff Base ComplexMaruoka Phase-Transfer Catalysis
Typical Yield 80 - 88%85 - 95%
Stereoselectivity >95% de (Diastereomeric excess)>98% ee (Enantiomeric excess)
Reaction Conditions Anhydrous, strong base (e.g., NaH, NaOH/DMF)Biphasic (Toluene / 50% aq. KOH), 0°C to RT
Catalyst/Auxiliary Stoichiometric (but highly recoverable)Catalytic (1 - 5 mol%)
Scalability Excellent (Kilogram scale proven)Excellent (Industrial standard)
Environmental Impact Requires heavy metal (Ni) handlingMetal-free, "Green Chemistry" aligned

Experimental Methodologies

Protocol 1: Synthesis via Ni(II) Complex of Glycine Schiff Base

This protocol leverages stoichiometric chiral auxiliaries for robust, visually trackable synthesis.

Step 1: Alkylation

  • Preparation: In an oven-dried, argon-purged flask, dissolve the Ni(II) complex of the (S)-BPB-glycine Schiff base (1.0 equiv, typically 10 mmol) in anhydrous DMF (50 mL). The solution will be intensely red.

  • Base Addition: Cool the solution to 0 °C. Add finely powdered NaOH (3.0 equiv) or NaH (1.5 equiv) in one portion. Stir for 15 minutes to ensure complete enolate formation.

  • Electrophile Introduction: Add 4-phenylbutyl bromide (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Self-Validation Check: Monitor via TLC (Silica, EtOAc/Hexane). The disappearance of the starting red spot and the appearance of a new, slightly less polar red/orange spot confirms successful alkylation.

  • Quench: Quench with 5% aqueous acetic acid and extract with dichloromethane (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 2: Complex Disassembly and Isolation

  • Hydrolysis: Dissolve the crude alkylated Ni(II) complex in a mixture of methanol (40 mL) and 3N HCl (20 mL). Reflux at 70 °C for 2 hours. The red color will completely dissipate, yielding a green/blue solution (free Ni²⁺ ions), validating the breakdown of the complex.

  • Ligand Recovery: Cool the mixture and extract with chloroform (3 x 30 mL). The organic layer contains the recovered chiral auxiliary, which can be reused.

  • Product Isolation: Apply the aqueous layer to a strongly acidic cation-exchange resin (e.g., Dowex 50W). Wash with distilled water until neutral, then elute the target amino acid using 5% aqueous ammonia.

  • Lyophilization: Concentrate the eluent to yield enantiopure (S)-2-amino-6-phenylhexanoic acid as a white powder.

Protocol 2: Synthesis via Maruoka Catalyst (Phase-Transfer Alkylation)

This protocol provides a highly efficient, catalytic, and metal-free pathway.

Step 1: Asymmetric Alkylation

  • System Setup: In a reaction vessel equipped with vigorous magnetic stirring, dissolve tert-butyl N-(diphenylmethylene)glycinate (1.0 equiv, 10 mmol) and 4-phenylbutyl bromide (1.2 equiv) in toluene (30 mL).

  • Catalyst Addition: Add the (S,S)-Maruoka catalyst (e.g., (S,S)-TaDiAS) at 1-2 mol%.

  • Biphasic Initiation: Cool the mixture to 0 °C. Add 50% aqueous KOH solution (15 mL) dropwise.

  • Reaction: Stir vigorously (≥1000 rpm) at 0 °C for 8-12 hours. Self-Validation Check: The intense interfacial mixing is critical; phase separation upon halting stirring allows for clean TLC sampling of the upper organic layer to confirm the consumption of the starting Schiff base.

  • Workup: Dilute with water (30 mL) and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Step 2: Deprotection

  • Imine Cleavage: Dissolve the crude intermediate in THF (20 mL) and add 1N aqueous citric acid (20 mL). Stir at room temperature for 4 hours to hydrolyze the diphenylmethylene group. Extract the liberated benzophenone with diethyl ether.

  • Ester Cleavage: Basify the aqueous layer slightly, extract the free amine, and then treat with 50% Trifluoroacetic acid (TFA) in dichloromethane for 2 hours to cleave the tert-butyl ester.

  • Purification: Evaporate the TFA/DCM under a stream of nitrogen. Triturate the residue with cold diethyl ether to precipitate the (S)-2-amino-6-phenylhexanoic acid as a TFA salt.

Analytical Validation

To ensure the scientific integrity of the synthesized compound, the following validation steps are mandatory:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H or Crownpak CR(+)) to determine the enantiomeric excess. The (S)-enantiomer should exhibit an ee of >98%.

  • NMR Spectroscopy: ¹H NMR (D₂O or DMSO-d₆) must confirm the integration of the 5 aromatic protons (δ ~7.15-7.30 ppm) against the single α-proton (δ ~3.8 ppm) and the 8 aliphatic chain protons.

Sources

Application

Application Notes and Protocols for Utilizing 2-amino-6-phenylhexanoic Acid as a Hydrophobic Building Block in Assays

Introduction: Harnessing Hydrophobicity for Advanced Assay Development In the landscape of drug discovery and chemical biology, the ability to finely tune the properties of peptides and other molecular probes is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing Hydrophobicity for Advanced Assay Development

In the landscape of drug discovery and chemical biology, the ability to finely tune the properties of peptides and other molecular probes is paramount. Unnatural amino acids offer a powerful toolkit for this purpose, enabling the creation of novel structures with enhanced stability, binding affinity, and specific functionalities.[1][2] Among these, 2-amino-6-phenylhexanoic acid stands out as a versatile hydrophobic building block. Its unique structure, featuring a phenyl group at the terminus of a hexanoic acid backbone, introduces significant hydrophobicity and the potential for aromatic interactions.[3] This non-proteinogenic amino acid serves as a valuable tool for researchers aiming to probe and modulate hydrophobic interactions in a variety of biological assays.[3]

This guide provides a comprehensive overview of the applications and protocols for utilizing 2-amino-6-phenylhexanoic acid in assay development. We will delve into the synthesis of peptides incorporating this hydrophobic residue, their characterization, and detailed methodologies for their use in key assays relevant to drug discovery and molecular biology.

Physicochemical Properties of 2-amino-6-phenylhexanoic Acid

Understanding the fundamental properties of 2-amino-6-phenylhexanoic acid is crucial for its effective application. Below is a summary of its key physicochemical characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Description A non-proteinogenic amino acid with a phenyl-substituted hexanoic acid backbone, analogous to lysine with the ε-amino group replaced by a phenyl ring.
Key Feature Introduces significant hydrophobicity and potential for aromatic interactions.
Common Derivative for Synthesis Fmoc-(S)-2-amino-6-phenylhexanoic acid

Peptide Synthesis and Characterization

The incorporation of 2-amino-6-phenylhexanoic acid into a peptide sequence follows standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5][6] However, the hydrophobic nature of this residue necessitates special considerations to ensure successful synthesis and purification.

Workflow for Peptide Synthesis, Purification, and Characterization

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_characterization Characterization Resin_Prep Resin Swelling & Fmoc Deprotection Coupling Fmoc-2-amino-6-phenylhexanoic acid Coupling Resin_Prep->Coupling Chain_Elongation Chain Elongation (Standard Fmoc Cycles) Coupling->Chain_Elongation Cleavage Cleavage from Resin with TFA Cocktail Chain_Elongation->Cleavage Completed Peptide Chain Precipitation Precipitation in Cold Ether Cleavage->Precipitation RP_HPLC Reverse-Phase HPLC Precipitation->RP_HPLC Crude Peptide Lyophilization Lyophilization RP_HPLC->Lyophilization Mass_Spec Mass Spectrometry (LC-MS) Lyophilization->Mass_Spec Purified Peptide Analytical_HPLC Analytical HPLC

Caption: Workflow for synthesizing and purifying peptides containing 2-amino-6-phenylhexanoic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-amino-6-phenylhexanoic Acid

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-(S)-2-amino-6-phenylhexanoic acid using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-amino-6-phenylhexanoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-(S)-2-amino-6-phenylhexanoic acid) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Causality: The use of DIC/OxymaPure® is a highly efficient coupling method that minimizes racemization.[7] For hydrophobic amino acids, ensuring complete dissolution in DMF is critical for efficient coupling.

  • Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains tryptophan or cysteine, add DTT (2.5%) as a scavenger.

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.[8][9]

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like TIS are essential to trap reactive cations generated during cleavage, preventing side reactions with sensitive amino acid residues.[9]

  • Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.

  • Purification and Characterization:

    • Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12][13][14]

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS) and analytical HPLC.[3][15][16][17][18]

Application Notes and Protocols

The incorporation of 2-amino-6-phenylhexanoic acid can significantly impact a peptide's properties, making it a valuable tool for various assays.

Application 1: Probing Hydrophobic Pockets in Protein-Peptide Binding Assays

The phenyl group of 2-amino-6-phenylhexanoic acid can act as a probe to explore hydrophobic binding pockets on a target protein. By systematically replacing natural hydrophobic residues with this unnatural amino acid, researchers can map the steric and hydrophobic requirements of the binding interface.

Logical Relationship for Probing Binding Pockets

G cluster_design Peptide Design cluster_assay Binding Assay cluster_analysis Data Analysis Native Native Peptide Sequence Substitute Substitute Hydrophobic Residue with 2-amino-6-phenylhexanoic acid Native->Substitute FP_Assay Fluorescence Polarization Assay Substitute->FP_Assay Compare_Kd Compare Binding Affinity (Kd) FP_Assay->Compare_Kd Map_Pocket Map Hydrophobic Pocket Compare_Kd->Map_Pocket

Caption: Strategy for using 2-amino-6-phenylhexanoic acid to map hydrophobic binding pockets.

Protocol 2: Fluorescence Polarization (FP) Assay for Protein-Peptide Interaction

This protocol describes how to measure the binding affinity of a fluorescently labeled peptide containing 2-amino-6-phenylhexanoic acid to a target protein.

Materials:

  • Fluorescently labeled peptide (e.g., with FITC or TAMRA) containing 2-amino-6-phenylhexanoic acid

  • Purified target protein

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, low-binding 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the fluorescently labeled peptide in the assay buffer to a stock concentration of 1 µM. Due to its hydrophobicity, initial dissolution in a small amount of DMSO may be necessary before dilution in the assay buffer.[19][20][21]

    • Prepare a serial dilution of the target protein in the assay buffer, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM).

  • Set up the Assay Plate:

    • Add a constant concentration of the fluorescently labeled peptide to each well (e.g., 10 nM final concentration).

    • Add the serially diluted target protein to the wells.

    • Include control wells with only the labeled peptide (for minimum polarization) and wells with the highest concentration of protein (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.[22][23][24][25][26]

    • Causality: The binding of the small, fluorescently labeled peptide to the larger protein slows its rotational diffusion, resulting in an increase in the measured fluorescence polarization. This change is directly proportional to the fraction of bound peptide.[22]

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the protein concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd).

Application 2: Enhancing Peptide Stability Against Proteolytic Degradation

The introduction of unnatural amino acids like 2-amino-6-phenylhexanoic acid can sterically hinder the recognition and cleavage of peptide bonds by proteases, thereby increasing the peptide's half-life in biological fluids.[27]

Protocol 3: Protease Stability Assay

This protocol assesses the stability of a peptide containing 2-amino-6-phenylhexanoic acid in the presence of a specific protease or in biological matrices like serum or plasma.

Materials:

  • Peptide containing 2-amino-6-phenylhexanoic acid

  • Control peptide (with a natural hydrophobic residue at the same position)

  • Protease of interest (e.g., trypsin, chymotrypsin) or human serum/plasma

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • Dissolve the test and control peptides in the reaction buffer to a final concentration of 100 µM.

    • Add the protease (e.g., 1:100 enzyme-to-substrate ratio) or serum/plasma (e.g., 50% v/v) to the peptide solutions.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of 10% TFA.

  • Analysis:

    • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. Monitor the absorbance at 214 nm or 280 nm.[28][29]

    • Optionally, use LC-MS to identify cleavage products.

    • Causality: The rate of disappearance of the intact peptide peak over time reflects its stability against proteolytic degradation. The bulky phenylalkyl side chain of 2-amino-6-phenylhexanoic acid can disrupt the binding of the peptide to the active site of the protease.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of each peptide.

Application 3: Modulating Cellular Uptake of Peptides

The hydrophobicity of a peptide is a critical determinant of its ability to cross cell membranes.[10][22] Incorporating 2-amino-6-phenylhexanoic acid can enhance the hydrophobicity of a peptide, potentially increasing its cellular uptake.

Workflow for Cellular Uptake Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Cell_Culture Cell Seeding Peptide_Labeling Fluorescent Labeling of Peptide Incubate Incubate Cells with Labeled Peptide Peptide_Labeling->Incubate Wash_Cells Wash to Remove External Peptide Incubate->Wash_Cells Cell_Lysis Cell Lysis Wash_Cells->Cell_Lysis Fluorescence_Measurement Measure Intracellular Fluorescence Cell_Lysis->Fluorescence_Measurement

Sources

Method

Preparation of 2-amino-6-phenylhexanoic acid stock solutions for cell culture

Application Note: Advanced Solvation and Preparation Protocols for 2-Amino-6-Phenylhexanoic Acid in Cell Culture Executive Summary As a Senior Application Scientist, I frequently encounter challenges regarding the introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solvation and Preparation Protocols for 2-Amino-6-Phenylhexanoic Acid in Cell Culture

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges regarding the introduction of highly lipophilic non-proteinogenic amino acids (NPAAs) into aqueous in vitro systems. 2-Amino-6-phenylhexanoic acid (Aph) is a prime example. Structurally acting as a lysine analogue where the polar ϵ -amino group is replaced by a bulky phenyl ring[1], this compound is critical for synthesizing targeted radiopharmaceuticals (such as Glypican-3 targeting peptides[2]) and engineering self-assembling supramolecular hydrogels for 3D cell culture[3][4].

However, its unique architecture drastically alters its hydration thermodynamics. This guide details the mechanistic causality behind its solubility barriers and provides self-validating protocols for preparing stable stock solutions for both 2D assays and 3D hydrogel matrices.

Physicochemical Profiling & Solvation Thermodynamics

At physiological pH (7.4), free 2-amino-6-phenylhexanoic acid exists as a zwitterion. However, the extended 6-carbon aliphatic chain terminating in an aromatic ring creates a massive hydrophobic surface area. In aqueous media, water molecules are forced into highly ordered, entropically unfavorable clathrate structures around this hydrophobic tail[1].

If introduced directly into cell culture media, the compound will rapidly precipitate to minimize its solvent-exposed surface area. Furthermore, if cells internalize the solubilized compound, the carbon skeleton (6-phenylhexanoic acid) is treated as a phenyl-substituted fatty acid and degraded via the cellular β -oxidation pathway[1]. Therefore, bypassing the initial thermodynamic barrier of solvation is critical for accurate dosing.

Table 1: Physicochemical Properties of 2-Amino-6-phenylhexanoic Acid

PropertyValue / Description
Nomenclature (S)-2-Amino-6-phenylhexanoic acid (Aph)
CAS Number 80887-26-9[5]
Molecular Formula C12H17NO2[5]
Molecular Weight 207.27 g/mol [1]
Structural Analogue Lysine (phenyl substitution at ϵ -position)[1]
Primary Applications Targeted peptide synthesis[2], Self-assembling hydrogels[4]

Protocol A: DMSO-Mediated Solvation for 2D Cell Culture Assays

Causality: To overcome the entropic penalty of aqueous solvation for standard 2D in vitro assays, we utilize Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO disrupts solute-solute π−π stacking and hydrogen bonding, effectively solvating the Aph monomers before they are introduced into the complex aqueous environment of cell culture media.

Step-by-Step Methodology:

  • Gravimetric Analysis: Accurately weigh 10.36 mg of (S)-2-amino-6-phenylhexanoic acid powder[5] in a sterile microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of sterile, cell-culture grade 100% DMSO to achieve a 50 mM master stock.

  • Kinetic Disruption: Vortex aggressively for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. (Mechanistic insight: Gentle heating increases kinetic energy, overcoming the activation energy required to break the hydrophobic crystal lattice).

  • Sterilization: Pass the 50 mM stock through a 0.22 µm PTFE syringe filter. Do not use PES or PVDF filters, as high-concentration DMSO can degrade these membranes or leach cytotoxic plasticizers.

  • Media Dilution: To prevent localized supersaturation and "crashing out" of the hydrophobic compound, add the DMSO stock dropwise to pre-warmed (37°C) cell culture media while vortexing the media continuously.

  • Self-Validation System (QC): Observe the final media dilution under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals validates successful solvation. Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: The pH-Switch Method for 3D Hydrogel Assembly

Causality: For 3D cell culture, researchers synthesize Fmoc-protected derivatives of Aph (e.g., Fmoc-DiAph) to create biomimetic extracellular matrices[3][4]. The "pH-switch" method exploits the ionizable C-terminal carboxylic acid. At high pH, the deprotonated carboxylate ( COO− ) provides electrostatic repulsion, maintaining solubility[3]. Rapid neutralization protonates the group, removing the repulsive force and triggering a thermodynamically driven hydrophobic collapse and π−π stacking, forming a rigid nanofibrous hydrogel[3].

Step-by-Step Methodology:

  • Alkaline Solubilization: Suspend the Fmoc-Aph derivative in sterile ddH2​O . Add 0.5 M NaOH dropwise until the pH reaches 10.5. (Mechanistic insight: At pH >10.5, the C-terminus is fully deprotonated, ensuring complete dissolution into a optically clear solution[3]).

  • Cell Suspension Preparation: Prepare your target cells (e.g., tumor spheroids) in a highly buffered culture media (e.g., DMEM supplemented with 25 mM HEPES) at 2x the desired final cell density.

  • Neutralization & Assembly: Rapidly mix equal volumes of the alkaline peptide solution and the buffered cell suspension directly in the culture plate. The HEPES buffer and dissolved CO2​ in the media will rapidly neutralize the pH to ~7.4, triggering immediate peptide self-assembly[3].

  • Self-Validation System (QC - The Inversion Test): Allow the mixture to incubate undisturbed at 37°C for 15 minutes. Invert the culture vial 180 degrees. A successfully formed, fully cross-linked hydrogel is self-supporting and will not flow down the walls of the vial.

Workflow Visualization

G cluster_0 Protocol A: 2D Culture (DMSO) cluster_1 Protocol B: 3D Hydrogel (pH-Switch) Aph 2-Amino-6-phenylhexanoic Acid (Powder) DMSO Solubilize in DMSO (10-50 mM Stock) Aph->DMSO Base Alkaline Solubilization (pH > 10.5) Aph->Base Media Dilute in Media (<0.1% DMSO) DMSO->Media Assay2D 2D In Vitro Assays (e.g., GPC3 Targeting) Media->Assay2D Acid Acidic Neutralization (Trigger Assembly) Base->Acid Assay3D 3D Cell Culture (Peptide Scaffold) Acid->Assay3D

Workflow for 2-amino-6-phenylhexanoic acid stock preparation in 2D and 3D cell culture.

References

  • National Center for Biotechnology Information (PMC). "Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights". Available at: [Link]

  • ACS Publications. "Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures". Available at: [Link]

  • Google Patents. "WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof".

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete coupling of 2-amino-6-phenylhexanoic acid in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of synthesizing highly hydrophobic and sterically hindered peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of synthesizing highly hydrophobic and sterically hindered peptides. The incorporation of bulky, non-proteinogenic amino acids like 2-amino-6-phenylhexanoic acid presents a unique dual-challenge: severe steric hindrance at the reaction site and a high propensity for on-resin aggregation.

This guide is designed to move beyond basic troubleshooting. It provides the mechanistic causality behind coupling failures and outlines field-proven, self-validating protocols to ensure your solid-phase peptide synthesis (SPPS) succeeds.

Diagnostic Workflow

Before altering your chemistry, you must identify whether the coupling failure is driven by localized steric hindrance or macroscopic hydrophobic collapse (aggregation) of the peptide-resin matrix.

TroubleshootingWorkflow Start Incomplete Coupling Detected (Positive Kaiser Test) CheckResin Assess Resin Swelling (Visual & Microscopic) Start->CheckResin Agg Poor Swelling / Shrinkage (Hydrophobic Aggregation) CheckResin->Agg Steric Good Swelling (Steric Hindrance) CheckResin->Steric Solvent Switch to NMP/DMSO or PEG-based Resin Agg->Solvent Reagent Upgrade to HATU/DIEA or DIC/OxymaPure Steric->Reagent Heat Apply Microwave Heating (75°C, 5-10 min) Solvent->Heat Reagent->Heat Verify Perform Micro-cleavage & LC-MS Validation Heat->Verify

Workflow for diagnosing and resolving incomplete coupling of hydrophobic unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: Why does 2-amino-6-phenylhexanoic acid consistently fail to couple completely using standard Fmoc/tBu protocols? A1: The failure is bipartite. First, the 6-carbon aliphatic chain terminating in a bulky phenyl ring creates significant steric shielding around the α-amine, physically impeding nucleophilic attack on the incoming activated ester. Second, sequences rich in hydrophobic non-proteinogenic amino acids are notorious for forming strong inter-chain hydrogen bonds, leading to β-sheet packing and on-resin aggregation[1]. This aggregation collapses the peptide-resin matrix, drastically reducing reagent diffusion.

Q2: How can I differentiate between steric hindrance and on-resin aggregation as the root cause? A2: Aggregation manifests macroscopically. If your polystyrene resin beads appear clumped or fail to swell adequately in DMF, hydrophobic collapse is occurring. Conversely, if the resin swells perfectly but coupling remains incomplete, the issue is purely kinetic due to the steric bulk of the phenylhexyl side chain. In flow-based SPPS, aggregation can also be detected analytically by the broadening of the Fmoc-deprotection peak during in-line UV monitoring[2].

Q3: Is it better to change the solvent or the coupling reagent to improve the incorporation of this residue? A3: Both are required for optimal results. Standard DMF often fails to solvate highly hydrophobic sequences. Switching to N-Methyl-2-pyrrolidone (NMP), or an NMP/DMSO mixture, significantly improves the solvation of the growing hydrophobic chain[3]. Concurrently, standard benzotriazole reagents (like HBTU) lack the reactivity needed for sterically hindered amines. Upgrading to DIC/OxymaPure or HATU is essential to drive the acylation kinetics forward[4].

Q4: Can microwave heating cause side reactions when coupling this unnatural amino acid? A4: While microwave heating (e.g., 75°C) is highly effective at disrupting inter-chain hydrogen bonds and accelerating coupling[5], it can promote racemization in susceptible residues (like Cys or His) if they are already incorporated into the sequence. However, 2-amino-6-phenylhexanoic acid itself is relatively stable against epimerization under standard DIC/OxymaPure microwave conditions.

Quantitative Data: Optimization of Coupling Conditions

To overcome the thermodynamic and kinetic barriers of 2-amino-6-phenylhexanoic acid, empirical data dictates a shift away from standard batch conditions. Below is a summary of expected coupling efficiencies based on varied parameters.

Coupling StrategySolvent SystemActivator / BaseTemperatureExpected Coupling Efficiency
Standard Batch 100% DMFHBTU / DIEARoom Temp (25°C)< 40% (High Aggregation)
Optimized Batch NMP / DMF (1:1)HATU / DIEARoom Temp (25°C)60 - 75%
Microwave-Assisted 100% NMPDIC / OxymaPure75°C (Microwave)> 95% (H-bonds disrupted)
Chaotropic Addition NMP + 0.1M LiClDIC / OxymaPure75°C (Microwave)> 98% (Maximal Solvation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the coupling methodology (Protocol 1) must be paired with an orthogonal validation methodology (Protocol 2). Relying solely on colorimetric assays (like the Kaiser test) is a common pitfall, as they frequently yield false negatives for highly hindered secondary or bulky primary amines.

Protocol 1: Microwave-Assisted Coupling with DIC/OxymaPure

This protocol utilizes thermodynamic energy and optimized solvation to force the coupling of the sterically hindered residue.

  • Resin Swelling: Wash the peptidyl-resin with NMP (3 x 3 min).

    • Causality: NMP possesses superior solubilization capacity for hydrophobic aliphatic chains compared to DMF, preventing the growing peptide from collapsing onto the polymeric support[3].

  • Reagent Preparation: Dissolve 5 equivalents of Fmoc-2-amino-6-phenylhexanoic acid and 5 equivalents of OxymaPure in minimal NMP. Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: DIC/OxymaPure is chosen over HATU/DIEA to prevent premature guanidinylation of the sterically hindered N-terminus—a dead-end side reaction common with uronium salts during slow couplings[4].

  • Microwave Irradiation: Subject the reaction vessel to microwave heating at 75°C for 10 minutes.

    • Causality: The rapid input of microwave energy directly increases molecular vibration, effectively melting transient β-sheet structures and providing the activation energy required to overcome the steric bulk of the phenylhexyl group[5].

  • Washing: Wash the resin thoroughly with NMP (5 x 1 min) while the vessel is still warm to prevent immediate re-aggregation.

Protocol 2: Self-Validating Micro-Cleavage & LC-MS Assay

This protocol provides definitive proof of coupling, validating the success of Protocol 1.

  • Resin Sampling: Extract ~5 mg of the coupled resin, wash extensively with Dichloromethane (DCM) to remove high-boiling NMP, and dry under a gentle stream of nitrogen.

  • Mini-Cleavage: Treat the dried resin with 100 µL of a cleavage cocktail consisting of TFA/TIS/H₂O (95:2.5:2.5) for 1 hour at room temperature.

    • Causality: Triisopropylsilane (TIS) acts as a highly effective carbocation scavenger, preventing the re-alkylation of the hydrophobic peptide backbone by cleaved protecting groups.

  • Precipitation: Expel the cleavage solution into 1 mL of ice-cold diethyl ether. Centrifuge at 10,000 x g for 3 minutes, discard the supernatant, and dissolve the resulting peptide pellet in 50% Acetonitrile/Water.

  • LC-MS Analysis: Inject the sample into an LC-MS system.

    • Causality: You are looking for a definitive mass shift. The successful incorporation of 2-amino-6-phenylhexanoic acid will result in a mass addition of +189.25 Da (accounting for the loss of water during amide bond formation) compared to the deletion sequence. If the deletion sequence mass is still the base peak, repeat Protocol 1 using a double-coupling strategy.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. nih.gov.[Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. acs.org.[Link]

  • Synthesizing Hydrophobic Peptides. peptide.com.[Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. rsc.org.[Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. biotage.com.[Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for Peptides Containing 2-Amino-6-phenylhexanoic Acid

Welcome to the technical support center for optimizing the cleavage of peptides incorporating the unnatural amino acid, 2-amino-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the cleavage of peptides incorporating the unnatural amino acid, 2-amino-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise during the final, critical step of solid-phase peptide synthesis (SPPS). By understanding the underlying chemistry and potential pitfalls, you can significantly improve the yield and purity of your target peptide.

Introduction: The Unique Challenge of 2-Amino-6-phenylhexanoic Acid

2-Amino-6-phenylhexanoic acid, an analogue of lysine where the ε-amino group is replaced by a phenyl ring, introduces a significant hydrophobic and aromatic character to a peptide. While this modification can be crucial for enhancing biological activity and stability, the phenyl group also presents a potential vulnerability during trifluoroacetic acid (TFA)-mediated cleavage. The electron-rich aromatic ring is susceptible to electrophilic attack by carbocations generated from the removal of protecting groups, leading to unwanted side products. Therefore, a carefully optimized cleavage strategy is paramount.

This guide provides a comprehensive resource for troubleshooting common issues and offers detailed protocols to ensure the successful cleavage of your 2-amino-6-phenylhexanoic acid-containing peptides.

Troubleshooting Guide

This section addresses common problems encountered during the cleavage of peptides containing 2-amino-6-phenylhexanoic acid in a question-and-answer format, providing explanations and actionable solutions.

Q1: My final peptide is showing a lower than expected yield after cleavage. What are the likely causes?

A1: Low peptide yield after cleavage can stem from several factors. The first step is to determine if the issue is incomplete cleavage from the resin or loss of peptide during work-up.

  • Incomplete Cleavage: The bulky nature of the 2-amino-6-phenylhexanoic acid side chain could sterically hinder the access of TFA to the linker, leading to incomplete cleavage.

    • Solution:

      • Extend Cleavage Time: Increase the cleavage time from the standard 2-4 hours to 4-6 hours. It is advisable to perform a small-scale trial cleavage and monitor the progress by HPLC.[1]

      • Optimize Cleavage Cocktail: For resins like Wang or other p-alkoxybenzyl ester-based linkers, a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) may not be sufficient. Consider a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).[2]

      • Post-Cleavage Resin Analysis: After cleavage, perform a qualitative test (e.g., a small-scale re-cleavage of the resin) to see if a significant amount of peptide remains.

  • Peptide Precipitation Issues: The increased hydrophobicity from the phenylhexanoic acid side chain might affect the precipitation of your peptide in cold ether.

    • Solution:

      • Ensure Complete Precipitation: After adding the cleavage cocktail to cold diethyl ether, ensure the mixture is sufficiently cold (ideally on a dry ice/acetone bath) to maximize the precipitation of your hydrophobic peptide.[3]

      • Thorough Washing: Wash the precipitated peptide multiple times with cold ether to remove scavengers and other impurities that might interfere with yield determination and subsequent analysis.[3]

Q2: My HPLC analysis shows multiple unexpected peaks close to my main product peak. What could these be?

A2: The presence of closely eluting peaks often indicates the formation of side products due to reactions with the phenyl group of 2-amino-6-phenylhexanoic acid.

  • Alkylation of the Phenyl Ring: Carbocations generated from the cleavage of protecting groups (e.g., t-butyl from Boc or OtBu) can alkylate the electron-rich phenyl ring of the unnatural amino acid.

    • Solution:

      • Use an Optimized Scavenger Cocktail: Employ a cleavage cocktail rich in scavengers that can effectively quench these carbocations. Triisopropylsilane (TIS) is a good general scavenger, but for aromatic residues, the addition of phenol or thioanisole is highly recommended.[4][5] Reagent B (TFA/phenol/water/TIS) is a good starting point.[6]

      • Scavenger Efficacy: The choice of scavengers is critical. The table below provides a guide to common scavengers and their primary targets.

ScavengerTarget Reactive SpeciesRecommended for Peptides Containing...
Triisopropylsilane (TIS) Trityl and Pbf cationsTrp, His(Trt), Cys(Trt)
Water (H₂O) t-Butyl cationst-Butyl protected residues (e.g., Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), Glu(OtBu))
1,2-Ethanedithiol (EDT) t-Butyl cations, reduces oxidationCys, Met
Phenol Protects against oxidation and alkylationTyr, Trp, and other aromatic residues like 2-amino-6-phenylhexanoic acid
Thioanisole Aids in Arg(Pbf) deprotection, suppresses oxidationArg(Pbf), Cys, Met

Q3: My mass spectrometry results show unexpected masses, some with additions of +56 or other values. What do these correspond to?

A3: These mass additions are likely due to the covalent attachment of scavengers or fragments of protecting groups to your peptide.

  • Scavenger Adducts: While scavengers are meant to react with carbocations, they can sometimes form adducts with the peptide itself, particularly with reactive side chains.

    • Solution:

      • Optimize Scavenger Concentration: Use the minimum effective concentration of scavengers. A typical starting point is 2.5-5% (v/v) of each scavenger in the cleavage cocktail.

      • Post-Cleavage Work-up: A thorough wash of the precipitated peptide with cold ether is crucial to remove not only the scavengers themselves but also any loosely bound adducts.[3]

      • Identify the Adduct: The mass addition can help identify the culprit. For example, a +57 Da adduct could indicate t-butylation.

  • Incomplete Deprotection: Residual protecting groups will also lead to unexpected masses.

    • Solution:

      • Longer Cleavage Time: As mentioned before, extending the cleavage time can help ensure complete deprotection.

      • Monitor by Mass Spectrometry: Analyze small aliquots of the cleavage reaction at different time points to determine the optimal duration for complete deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the best standard cleavage cocktail to start with for a peptide containing 2-amino-6-phenylhexanoic acid?

A1: A good starting point is Reagent B (TFA/phenol/water/TIS at 88:5:5:2 v/v/v/v) .[6] The phenol is crucial for protecting the aromatic ring of the 2-amino-6-phenylhexanoic acid from side reactions. If your peptide also contains other sensitive residues like Cysteine or Methionine, you may need to switch to a more comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v/v/v) .[4]

Q2: How long should I perform the cleavage reaction?

A2: For peptides containing unnatural amino acids, especially bulky ones, a standard 2-hour cleavage may not be sufficient. It is recommended to start with a 3-4 hour cleavage time at room temperature.[7] Always perform a small-scale trial and monitor for completion by HPLC and mass spectrometry.

Q3: How can I monitor the progress of the cleavage reaction?

A3: You can take a small aliquot of the resin at different time points (e.g., 1, 2, and 4 hours), precipitate the peptide with cold ether, and analyze the supernatant by HPLC-MS. This will allow you to see the appearance of your desired peptide and the disappearance of any protected intermediates.[2]

Q4: What is the best way to precipitate and wash the cleaved peptide?

A4: The cleaved peptide solution should be added dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution). The ether should be pre-chilled, ideally in a dry ice/acetone bath.[3] The precipitated peptide should then be centrifuged, the supernatant decanted, and the pellet washed with cold ether at least three more times to remove all traces of the cleavage cocktail and scavengers.

Q5: My peptide is very hydrophobic due to the 2-amino-6-phenylhexanoic acid and is difficult to dissolve after cleavage. What should I do?

A5: If your lyophilized peptide is difficult to dissolve in aqueous solutions for HPLC analysis, you can try dissolving it in a small amount of a stronger organic solvent like acetonitrile or isopropanol first, and then diluting it with water containing 0.1% TFA. For preparative HPLC, if solubility is a major issue, you may need to use a different mobile phase system or add a chaotropic agent like guanidinium chloride to your sample solvent.

Experimental Protocols

Protocol 1: Standard Cleavage with Reagent B

This protocol is recommended as a starting point for peptides containing 2-amino-6-phenylhexanoic acid without other sensitive residues like Cys or Met.

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[8]

  • Cleavage Cocktail Preparation (Reagent B):

    • In a fume hood, prepare the cleavage cocktail fresh by combining:

      • Trifluoroacetic acid (TFA): 8.8 mL

      • Phenol: 0.5 g

      • Deionized water: 0.5 mL

      • Triisopropylsilane (TIS): 0.2 mL

    • Mix gently until the phenol is dissolved.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently swirl the mixture and let it react at room temperature for 3-4 hours with occasional swirling.[7]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a pre-chilled centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with fresh cold ether at least three times.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

  • Analysis:

    • Dissolve a small amount of the dried peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and analyze by HPLC and mass spectrometry.

Protocol 2: Cleavage with Reagent K for Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides containing 2-amino-6-phenylhexanoic acid in addition to other sensitive residues such as Cysteine or Methionine.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, prepare the cleavage cocktail fresh by combining:

      • Trifluoroacetic acid (TFA): 8.25 mL

      • Phenol: 0.5 g

      • Deionized water: 0.5 mL

      • Thioanisole: 0.5 mL

      • 1,2-Ethanedithiol (EDT): 0.25 mL

    • Mix gently until all components are dissolved.[4]

  • Cleavage Reaction:

    • Follow the same procedure as in Protocol 1, with a reaction time of 3-4 hours.

  • Peptide Precipitation and Isolation:

    • Follow the same procedure as in Protocol 1.

  • Analysis:

    • Follow the same procedure as in Protocol 1.

Visualizations

Workflow for Peptide Cleavage and Analysis

CleavageWorkflow start Dry Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (e.g., Reagent B or K) cleavage Cleavage Reaction (3-4 hours at RT) start->cleavage Add Cocktail precipitation Precipitate Peptide in Cold Ether cleavage->precipitation wash Wash Peptide Pellet (3x with Cold Ether) precipitation->wash dry Dry Peptide wash->dry analysis Analyze by HPLC & MS dry->analysis end Pure Peptide analysis->end

Caption: General workflow for the cleavage and isolation of peptides.

Potential Side Reaction: Alkylation of the Phenyl Ring

SideReaction cluster_reactants Reactants cluster_products Products Peptide-PheHex Peptide with 2-Amino-6-phenylhexanoic acid Alkylated_Peptide Alkylated Peptide (Side Product) Peptide-PheHex->Alkylated_Peptide + R+ Carbocation R+ (e.g., t-butyl cation)

Caption: Electrophilic attack of a carbocation on the phenyl ring.

References

  • BOC Sciences. (2026, March 16).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved March 22, 2026, from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Retrieved March 22, 2026, from [Link]

  • Kohnke, P. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. UC Santa Barbara.
  • Raghav, P. K., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.). Procedure 2: TFA Cleavage Procedure (1 g scale). In Introduction to Cleavage Techniques.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved March 22, 2026, from [Link]

  • AChemBlock. (2026, March 9). (R)-2-Amino-6-phenylhexanoic acid 95%.
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved March 22, 2026, from [Link]

  • Midura-Nowaczek, K., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Medicinal Chemistry, 12(6), 546-553.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry, University of Arizona.
  • CEM Corporation. (2018, December 4). Peptide Cleavage and Protected Cleavage Procedures. SelectScience.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC of peptides and proteins: methods and protocols. Humana Press.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 22, 2026, from [Link]

  • Szymański, K., et al. (2013).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 22, 2026, from [Link]

  • Waters. (n.d.). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers.
  • Lauer, J. L., et al. (1990). Origin and removal of adducts (molecular mass= 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 1(5), 382-388.
  • Mason, D. E. (2002). Characterization and quantitation of protein adducts using mass spectrometry. The University of Arizona.
  • ResearchGate. (n.d.). HPLC chromatogram for cleavage study using various basic conditions.
  • Codreanu, S. G., et al. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & redox signaling, 20(4), 643–660.
  • Albericio, F., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8156-8171.
  • Biology LibreTexts. (2024, March 20). 8.11: Protein Cleavage.
  • LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 548, 21–43.
  • Mironov, O., et al. (2018). Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides. Cell reports, 23(1), 287–300.e6.
  • Isidro-Llobet, A., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 21(24), 6663-6668.
  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. Research Science Alliance.
  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Albericio, F. (2004). A Discovery-Oriented Approach to Solid-Phase Peptide Synthesis.

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in the Synthesis of 2-Amino-6-phenylhexanoic Acid

Welcome to the technical support center dedicated to the stereoselective synthesis of 2-amino-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 2-amino-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high enantiomeric excess (e.e.) for this non-proteinogenic amino acid. The presence of a specific stereoisomer is often crucial for biological activity, making the control of stereochemistry a critical aspect of its synthesis.[1]

This resource offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My synthesis of 2-amino-6-phenylhexanoic acid resulted in a low enantiomeric excess. What are the most common initial checks I should perform?

When faced with a low enantiomeric excess, a systematic approach to troubleshooting is essential. Begin by verifying the foundational aspects of your experimental setup.

  • Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or catalyst can significantly interfere with the catalytic cycle, leading to a decrease in enantioselectivity.[2] It is crucial to confirm the purity and identity of all components.

  • Solvent Quality: The solvent plays a critical role in asymmetric synthesis. Ensure that the solvent is of an appropriate grade and, most importantly, anhydrous. Many catalysts are sensitive to moisture, which can deactivate them or alter their selectivity.[2][3]

  • Reaction Temperature: Minor fluctuations in temperature can have a substantial impact on enantioselectivity.[2][3] Double-check and ensure precise temperature control throughout the reaction.

  • Accuracy of Measurements: Simple experimental errors, such as incorrect measurements of reagents or catalyst loading, can lead to suboptimal results. Re-verify all concentrations and amounts.

Q2: I suspect my chiral catalyst is the source of the low enantioselectivity. How can I confirm this?

To determine if the catalyst is the root cause of the issue, consider the following steps:

  • Catalyst Purity and Integrity: If you have synthesized a chiral ligand-metal complex in-house, verify its purity and structural integrity using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions.[2]

  • Control Reaction: A highly effective method is to run a control reaction with a well-established substrate that is known to yield high enantiomeric excess with your specific catalyst system. If this control reaction also results in low e.e., it strongly indicates a problem with the catalyst itself.[2]

Q3: Can the choice of solvent significantly impact the enantiomeric excess in my synthesis?

Absolutely. The solvent can profoundly influence the enantioselectivity of an asymmetric reaction by affecting the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.[2] It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities. For instance, switching from a non-coordinating solvent to a coordinating one, or vice-versa, can sometimes lead to a dramatic improvement in enantiomeric excess.

Q4: I am observing a racemic background reaction. How can I minimize this?

A non-catalyzed, racemic reaction occurring alongside your desired asymmetric transformation can significantly erode the enantiomeric excess.[3] This is often more pronounced at higher temperatures. To mitigate this:

  • Lower the Reaction Temperature: Reducing the reaction temperature can often slow down the racemic background reaction to a greater extent than the catalyzed reaction, thereby improving the e.e.[3]

  • Adjust Catalyst Loading: In some cases, a lower catalyst loading might be sufficient for the desired transformation while minimizing the background reaction. However, this needs to be optimized for each specific reaction.[3]

Q5: What are the primary methods for synthesizing enantiomerically enriched 2-amino-6-phenylhexanoic acid?

Several robust strategies can be employed:

  • Asymmetric Synthesis with Chiral Auxiliaries: This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a reaction.[1][4] A prominent example is the use of chiral Ni(II) complexes of Schiff bases derived from glycine.[1][5]

  • Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials from nature to create the desired chiral product.[4]

  • Chiral Resolution: This technique involves separating a racemic mixture of the final product. A common method is diastereomeric salt formation, where the racemic amino acid is reacted with a pure chiral acid or base to form diastereomeric salts that can be separated by crystallization.[6][7]

  • Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them excellent tools for resolving racemic mixtures of amino acids or their derivatives.[6]

Key Experimental Protocols

Protocol 1: Asymmetric Synthesis using a Chiral Ni(II) Complex

This protocol is based on the well-established method of asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base.[1][5]

Workflow Diagram:

A Preparation of Chiral Ni(II) Complex B Alkylation Reaction A->B React with 1-iodo-4-phenylbutane C Hydrolysis and Product Isolation B->C Acidic Hydrolysis D Chiral Purity Analysis C->D Chiral HPLC A Racemic 2-amino-6-phenylhexanoic acid B Diastereomeric Salt Formation A->B Add Chiral Resolving Agent C Fractional Crystallization B->C Selective Precipitation D Liberation of Enantiopure Amino Acid C->D Base/Acid Treatment start Low Enantiomeric Excess Observed q1 Are reagents and catalyst pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimized? a1_yes->q2 action1 Purify reagents and use fresh catalyst. a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solvent choice optimal? a2_yes->q3 action2 Screen a range of lower temperatures. a2_no->action2 action2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is a racemic background reaction occurring? a3_yes->q4 action3 Screen different solvents (polar/nonpolar). a3_no->action3 action3->q3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no action4 Lower temperature or adjust catalyst loading. a4_yes->action4 end Improved Enantiomeric Excess a4_no->end action4->q4

Sources

Optimization

Resolving chiral chromatography separation issues for 2-amino-6-phenylhexanoic acid isomers

Welcome to the technical support center dedicated to resolving chiral chromatography separation issues for 2-amino-6-phenylhexanoic acid isomers. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving chiral chromatography separation issues for 2-amino-6-phenylhexanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chiral separation.

Introduction: The Challenge of 2-Amino-6-phenylhexanoic Acid Separation

2-amino-6-phenylhexanoic acid, a non-proteinogenic amino acid, presents a unique challenge in chiral chromatography. Its structure, featuring both an amino group and a phenylhexyl side chain, necessitates a nuanced approach to method development. Achieving baseline resolution of its enantiomers is critical for accurate quantification in pharmaceutical and biotechnological applications, where the stereochemistry of a molecule can profoundly impact its pharmacological activity.[1][2] This guide provides a systematic approach to troubleshooting common issues encountered during the separation of these isomers.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Poor or No Resolution of Enantiomers

Question: I am not seeing any separation between the enantiomers of 2-amino-6-phenylhexanoic acid. What are the likely causes and how can I fix this?

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[3] The interaction between the analyte and the stationary phase dictates the enantioselectivity. For amino acids like 2-amino-6-phenylhexanoic acid, several types of CSPs can be effective.

    • Polysaccharide-based CSPs (Amylose or Cellulose derivatives): These are often the first choice due to their broad applicability.[4][5] They offer a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve separation.[6]

      • Recommended Action: Screen different polysaccharide-based columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).[4][5][7]

    • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These phases are particularly effective for underivatized amino acids.[8][9][10] They offer multiple interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation.

      • Recommended Action: If polysaccharide columns fail, consider a teicoplanin-based column (e.g., CHIROBIOTIC T).[8]

    • Zwitterionic CSPs: These are specifically designed for the separation of amino acids and small peptides.[2][11] They utilize electrostatic interactions for chiral recognition.

      • Recommended Action: For challenging separations, a zwitterionic phase like CHIRALPAK® ZWIX(+) or ZWIX(-) could provide the necessary selectivity.[11]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the enantiomers.

    • Normal Phase vs. Reversed Phase: The choice between normal phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., water/acetonitrile/methanol mixtures) depends on the CSP. Polysaccharide-based columns can often be used in both modes.[5][12]

      • Recommended Action: Start with a simple mobile phase, such as hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase, and systematically vary the ratio of the strong solvent.

    • Mobile Phase Additives: For amino acids, which are amphoteric, the addition of acidic or basic modifiers is often crucial.[13] These additives control the ionization state of both the analyte and the stationary phase, which can significantly impact chiral recognition.

      • Recommended Action:

        • For basic compounds like 2-amino-6-phenylhexanoic acid, add a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) in normal phase.[13][14]

        • In reversed-phase, trifluoroacetic acid (TFA) or formic acid (FA) at low concentrations (0.1%) can improve peak shape and selectivity.[11]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[15]

    • Recommended Action: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[16] However, the effect is compound-dependent. Systematically evaluate temperatures between 10°C and 40°C.

ParameterInitial Screening ConditionsOptimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak AD-H)Screen macrocyclic glycopeptide or zwitterionic CSPs if initial screening fails.
Mobile Phase (Normal) Hexane/Isopropanol (90:10 v/v) + 0.1% DEAVary alcohol content (5-30%); test different alcohols (e.g., ethanol).
Mobile Phase (Reversed) Acetonitrile/Water (50:50 v/v) + 0.1% TFAAdjust organic modifier percentage; try methanol as an alternative.
Temperature 25°CTest in 5°C increments from 10°C to 40°C.

Experimental Protocol: Initial CSP and Mobile Phase Screening

  • Column: Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A (Normal Phase): n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v).

  • Mobile Phase B (Reversed Phase): Acetonitrile/Water/Trifluoroacetic Acid (60:40:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample of racemic 2-amino-6-phenylhexanoic acid. c. Evaluate the chromatogram for any signs of peak splitting or separation. d. If no separation is observed, adjust the mobile phase composition (e.g., change the hexane/isopropanol ratio) or switch to the alternative mobile phase system.

Diagram: Troubleshooting Poor Resolution

Caption: A decision tree for troubleshooting poor chiral resolution.

Issue 2: Peak Tailing

Question: My peaks are showing significant tailing, which is affecting my ability to accurately integrate and quantify the enantiomers. What's causing this and how do I improve the peak shape?

Probable Causes & Solutions:

  • Secondary Interactions with Residual Silanols: This is a very common cause of peak tailing, especially for basic compounds like amines.[17][18] Residual silanol groups on the silica support of the CSP can interact with the protonated amino group of the analyte, leading to a secondary retention mechanism that causes tailing.[17][19]

    • Recommended Action:

      • Add a Competing Base: In normal phase, adding a small amount of a basic modifier like DEA or TEA to the mobile phase can saturate the active silanol sites, minimizing their interaction with the analyte.[20]

      • Operate at Low pH (Reversed Phase): In reversed-phase chromatography, operating at a lower pH (e.g., with 0.1% TFA or FA) can protonate the silanol groups, reducing their ability to interact with the positively charged analyte.[17][21]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[19]

    • Recommended Action: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.[22][23] Also, using incompatible solvents can damage the stationary phase.[24][25][26]

    • Recommended Action:

      • Implement a proper sample clean-up procedure.

      • Use a guard column to protect the analytical column.[13]

      • If contamination is suspected, follow the manufacturer's instructions for column washing and regeneration.[22]

Experimental Protocol: Optimizing for Peak Shape

  • Starting Conditions: Use the method that provided the best (even if poor) initial separation.

  • Mobile Phase Modification:

    • Normal Phase: Titrate the concentration of DEA in the mobile phase from 0.1% up to 0.5% in 0.1% increments, observing the effect on peak asymmetry.

    • Reversed Phase: Ensure the mobile phase contains an acidic modifier like 0.1% TFA.

  • Sample Concentration: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each to see if peak shape improves at lower concentrations.

  • Column Wash: If the above steps do not resolve the issue, and you suspect column contamination, perform a column wash according to the manufacturer's guidelines. A generic wash for a polysaccharide column might involve flushing with isopropanol.

Diagram: Workflow for Addressing Peak Tailing

Sources

Troubleshooting

Reducing steric hindrance effects when coupling 2-amino-6-phenylhexanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked q...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of 2-amino-6-phenylhexanoic acid, a non-proteinogenic amino acid notable for the steric hindrance presented by its bulky phenylalkyl side chain. Our goal is to equip you with the knowledge to overcome common synthetic challenges, improve coupling efficiency, and ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the challenges encountered when working with sterically hindered amino acids.

Q1: What is steric hindrance and why is 2-amino-6-phenylhexanoic acid challenging to couple?

A1: Steric hindrance is a chemical phenomenon where the bulky nature of a molecule's side chain physically obstructs a reaction from occurring at a nearby functional group.[1][2] In the case of 2-amino-6-phenylhexanoic acid, the flexible yet voluminous hexyl-phenyl side chain can shield the N-terminus (amino group) or the C-terminus (carboxyl group), making it difficult for coupling reagents and other amino acids to approach and form a peptide bond. This leads to slower reaction rates, incomplete reactions, and the formation of deletion sequences in the final peptide.[2][3]

Q2: How do modern coupling reagents overcome steric hindrance?

A2: Modern coupling reagents, particularly uronium/aminium salts like HATU, HBTU, and HCTU, are designed to be highly reactive.[2] They react with the carboxylic acid of the incoming amino acid to form a highly activated intermediate, typically a reactive ester.[4][5] This intermediate is much more susceptible to nucleophilic attack by the amine component than the original carboxylic acid. Reagents like HATU are particularly effective because they form an OAt-active ester, which benefits from the "7-aza effect"—an anchimeric assistance from the pyridine nitrogen that accelerates the coupling reaction, making it superior for hindered amino acids.[4][5]

Q3: What is epimerization and why is it a concern with hindered amino acids?

A3: Epimerization is the unwanted change in the stereochemistry at a single chiral center, in this case, the α-carbon of the amino acid.[6][7] This process can lead to a mixture of diastereomers, which are often difficult to separate and can drastically alter the biological activity of the final peptide.[6] The risk of epimerization increases with highly activated intermediates, which can form a planar oxazolone intermediate.[6][7] This intermediate can be re-protonated from either face, scrambling the original stereochemistry.[6] Hindered amino acids can be more prone to epimerization because the slow rate of the desired coupling reaction allows more time for this side reaction to occur.[8]

Troubleshooting Guide: Overcoming Common Coupling Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My coupling reaction has a low yield or is incomplete.

This is the most common issue when working with sterically demanding residues. The primary cause is the failure of the activated amino acid to react completely with the N-terminal amine of the peptide chain due to steric obstruction.

Solutions:

  • Switch to a High-Potency Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for hindered couplings.[1][2] The most critical first step is to employ a more powerful uronium/aminium salt. HATU is widely considered the optimal choice for hindered couplings due to its high reactivity and ability to suppress racemization.[5][9][10]

  • Increase Reagent Equivalents and Reaction Time: To drive the reaction to completion, increase the excess of the protected amino acid and the coupling reagent.[2] Extending the reaction time from the standard 1-2 hours to several hours, or even overnight, can significantly improve yields.[1]

  • Employ a "Double Coupling" Strategy: This is a highly effective technique where the coupling step is performed twice.[2] After the first coupling reaction, the resin is washed, and a fresh mixture of activated amino acid is added to couple any remaining unreacted N-terminal amines.[1]

  • Optimize Your Solvent: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further block reactive sites.[1][3] N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) for difficult sequences.[1]

  • Consider Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can accelerate slow reactions by efficiently heating the solvent and reagents, often driving difficult couplings to completion in minutes rather than hours, without significant epimerization.[3]

Problem 2: I am observing significant epimerization in my product.

Controlling stereochemistry is critical. Epimerization often occurs when the carboxyl group is highly activated for a prolonged period before the amine attacks.

Solutions:

  • Use an Additive that Suppresses Racemization: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) are superior to their benzotriazole (HOBt) analogues in reducing epimerization, especially for hindered residues.[8][9] Coupling reagents like HATU already incorporate the HOAt moiety.

  • Control the Base: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6][9] These bases are less likely to directly abstract the α-proton from the activated amino acid, which is a key step in the epimerization pathway.[6]

  • Lower the Reaction Temperature: Performing the coupling at a reduced temperature (e.g., 0 °C) can slow the rate of oxazolone formation relative to the desired amide bond formation, thus preserving stereochemical integrity.[6][8]

  • Consider Additives like Copper(II) Chloride: Studies have shown that the simultaneous use of HOBt and CuCl₂ with a carbodiimide coupling reagent can significantly suppress epimerization, providing the desired peptide with less than 0.1% of the D-epimer.[7][11]

Problem 3: The N-protected 2-amino-6-phenylhexanoic acid has poor solubility.

Poor solubility of the activated amino acid can lead to inefficient coupling as the reagent is not fully available in the reaction solution.

Solutions:

  • Choose the Right Solvent System: As mentioned, NMP is an excellent choice.[1] In some cases, a mixture of solvents such as DCM/DMF/NMP can improve solubility.[1] For very difficult cases, specialized "disrupting" solvents can be considered, but their compatibility with the overall synthesis strategy must be verified.

  • Select Appropriate Protecting Groups: While standard Fmoc or Boc protecting groups are common, their properties can influence solubility.[12][] In some specialized applications, alternative N-terminal protecting groups might be considered, although this requires a more fundamental change to the synthetic strategy.[14] The bulky side-chain protecting groups on other residues in the peptide can also contribute to poor solvation and aggregation.[1][3]

Comparative Analysis of Coupling Reagents

The selection of the coupling reagent is arguably the most critical factor in successfully incorporating sterically hindered amino acids. The table below summarizes the properties of common choices.

Reagent ClassExample(s)ReactivityRacemization RiskKey Characteristics
Uronium/Aminium HATU , HCTUVery High Low Forms highly reactive OAt/OBt esters. HATU is often the gold standard for hindered residues due to the "7-aza effect".[4]
Phosphonium PyBOP, PyAOPHigh Low to ModerateForms reactive phosphonium-based intermediates. Effective, but byproducts can sometimes be difficult to remove.
Carbodiimide DCC, DIC, EDCModerate Moderate to HighOften requires an additive like HOAt or HOBt to boost efficiency and suppress epimerization.[15] Can be insufficient for very hindered couplings.[2]

Recommended Protocol: HATU-Mediated Coupling

This protocol outlines a robust method for coupling Fmoc-2-amino-6-phenylhexanoic acid onto a resin-bound peptide using HATU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(S)-2-amino-6-phenylhexanoic acid (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.[16] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of the Amino Acid (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-(S)-2-amino-6-phenylhexanoic acid and HATU in anhydrous DMF or NMP.

    • Add DIPEA to the mixture and allow it to stir for 5-10 minutes at room temperature.[6] The solution should change color, indicating the formation of the reactive OAt-ester.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture (e.g., by bubbling with nitrogen or using a mechanical shaker) for 2-4 hours at room temperature. For very difficult couplings, this time can be extended overnight.[1]

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), a second coupling (Step 3) is recommended.

    • Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any excess reagents and byproducts.

  • Next Step: The resin is now ready for the next deprotection and coupling cycle.

Visualization of Key Processes

Decision Workflow for Troubleshooting Low Yield

This diagram outlines a logical sequence of steps to address low coupling efficiency.

TroubleshootingWorkflow start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent Step 1: Change Reagent Is your reagent a carbodiimide (DCC/DIC)? start->reagent hatu Switch to HATU or another uronium salt. reagent->hatu Yes conditions Step 2: Optimize Conditions (Using HATU/HCTU) reagent->conditions No hatu->conditions double_couple Perform a 'Double Coupling' with fresh reagents. conditions->double_couple extend_time Increase reaction time (2-24h) and/or reagent equivalents (3-10x). conditions->extend_time solvent Step 3: Change Solvent Are you using DMF? double_couple->solvent extend_time->solvent nmp Switch to NMP or a DCM/DMF/NMP mixture. solvent->nmp Yes microwave Step 4: Advanced Method Consider Microwave-Assisted Synthesis. solvent->microwave No nmp->microwave end Coupling Complete microwave->end HATU_Mechanism cluster_reactants Initial Reactants cluster_intermediates Activation cluster_products Coupling RCOOH R-COOH (Amino Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate HATU HATU ActiveEster R-CO-OAt (Highly Reactive Ester) HATU->ActiveEster Forms Base Base (DIPEA) Base->RCOOH -H⁺ Carboxylate->HATU Attacks Amine H₂N-Peptide ActiveEster->Amine Reacts with PeptideBond R-CO-NH-Peptide (Peptide Bond Formed) Amine->PeptideBond

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Kuroda, N., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research. [Link]

  • Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Epimerization of Peptide. Peptide Institute, Inc. [Link]

  • Umam, R., et al. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025, August 13). Polypeptide. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. ACS Publications. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Wang, W., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Subirós-Funosas, R., et al. (2016). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC - NIH. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Carbodiimides. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab, UC Irvine. [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Enhancing Peptide Proteolytic Stability: 2-Amino-6-phenylhexanoic Acid vs. Phenylalanine

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics is often their susceptibility to proteolytic degradation. This rapid breakdown in vivo curtails their half-life,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics is often their susceptibility to proteolytic degradation. This rapid breakdown in vivo curtails their half-life, bioavailability, and ultimately, their therapeutic efficacy.[1] A primary strategy to overcome this hurdle is the site-specific substitution of natural amino acids with non-proteinogenic or unnatural amino acids (UAAs).[1][2]

This guide provides an in-depth technical comparison of incorporating a non-natural amino acid, 2-amino-6-phenylhexanoic acid, versus the natural aromatic amino acid, L-phenylalanine, to enhance a peptide's resistance to proteolytic enzymes. We will explore the underlying biochemical principles, present a detailed experimental workflow for stability assessment, and provide representative data to illustrate the significant advantages conferred by this strategic substitution.

The Structural Rationale: A Tale of Two Side Chains

At first glance, L-phenylalanine (Phe) and 2-amino-6-phenylhexanoic acid (Aph) share a key feature: a phenyl ring. This aromaticity is often crucial for receptor binding and biological activity. However, the critical difference lies in the linker connecting this ring to the peptide backbone.

Amino AcidStructureKey Features
L-Phenylalanine (Phe) Natural α-amino acid. Short, relatively rigid benzyl side chain.
2-Amino-6-phenylhexanoic acid (Aph) Non-natural α-amino acid.[3] Extended, flexible (CH₂)₄ linker.

The extended alkyl chain of Aph is the cornerstone of its stability-enhancing properties. This modification is not merely an addition of atoms but a strategic alteration designed to interfere with the fundamental mechanism of enzymatic degradation.

The Mechanism of Proteolytic Cleavage and Steric Hindrance

Serine proteases, such as α-chymotrypsin, are common digestive enzymes that represent a significant barrier to the oral or systemic delivery of peptide drugs.[4] Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic residues, particularly those with aromatic side chains like phenylalanine, tyrosine, and tryptophan.[4][5][6]

This specificity is dictated by the enzyme's active site, which features a "hydrophobic pocket" (the S1 pocket). The aromatic side chain of the target residue (the P1 position) must fit snugly into this pocket for the catalytic triad (Ser-His-Asp) to execute the hydrolysis of the peptide bond.[4][7]

Our central hypothesis is that the bulky, extended side chain of 2-amino-6-phenylhexanoic acid will cause steric hindrance , preventing the peptide from docking effectively within the chymotrypsin active site.[8][9][10] This poor fit is expected to significantly reduce the rate of enzymatic cleavage.

G cluster_0 Protease Active Site cluster_1 Scenario A: Phenylalanine (Phe) cluster_2 Scenario B: 2-Amino-6-phenylhexanoic acid (Aph) s1_pocket S1 Hydrophobic Pocket catalytic_triad Catalytic Triad peptide_phe Peptide Backbone phe_side_chain Phe Side Chain (Benzyl Group) peptide_phe->phe_side_chain peptide_aph Peptide Backbone phe_side_chain->s1_pocket GOOD FIT aph_side_chain Aph Side Chain ((CH₂)₄-Phenyl) peptide_aph->aph_side_chain aph_side_chain->s1_pocket POOR FIT (Steric Hindrance) G start 1. Prepare Solutions - Peptide-Phe (1 mg/mL) - Peptide-Aph (1 mg/mL) - Chymotrypsin (0.1 mg/mL) - Tris Buffer (pH 8.0) incubation 2. Incubation at 37°C - Mix Peptide + Chymotrypsin (100:1 w/w ratio) start->incubation sampling 3. Time-Point Sampling (t = 0, 15, 30, 60, 120, 240 min) incubation->sampling quenching 4. Quench Reaction - Add 10% Trifluoroacetic Acid (TFA) sampling->quenching analysis 5. RP-HPLC Analysis - Monitor decrease in intact peptide peak area quenching->analysis end 6. Data Analysis - Calculate Peptide Half-Life (t½) analysis->end

Sources

Comparative

Validating the Biological Activity of 2-Amino-6-phenylhexanoic Acid (Ahp) Analogs In Vitro: A Comprehensive Comparison Guide

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide engineering. Among these, 2-amino-6-phenylhexanoic acid (Ahp) —an analog of lysine where the ε-amino group is replaced by a...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide engineering. Among these, 2-amino-6-phenylhexanoic acid (Ahp) —an analog of lysine where the ε-amino group is replaced by a phenyl ring[1]—has emerged as a powerful building block. By extending the aliphatic spacer between the peptide backbone and the aromatic ring to four carbons, Ahp fundamentally alters the physicochemical properties of the resulting peptide.

This guide provides a comprehensive, objective comparison between Ahp and its shorter-chain alternatives (Phenylalanine, Homophenylalanine, and 2-amino-5-phenylpentanoic acid). It is designed for drug development professionals and materials scientists who require robust, self-validating in vitro workflows to evaluate Ahp's dual utility in peptidomimetic drug design (e.g., targeting CD38 or Glypican-3)[2][3] and supramolecular biomaterials [4].

Mechanistic Rationale: Why Extend the Aliphatic Linker?

The biological activity of aromatic amino acids is governed by a delicate balance of backbone hydrogen bonding and side-chain π−π stacking. Natural L-Phenylalanine (Phe) possesses a rigid one-carbon linker, restricting the spatial freedom of its phenyl ring.

By progressively adding methylene groups, we decouple the aromatic π -system from the peptide backbone. Ahp (a 4-carbon linker) provides maximum flexibility. In pharmacological contexts, this allows the phenyl ring to act as an extended "anchor," penetrating deep into hydrophobic receptor pockets without distorting the parent peptide's secondary structure. In supramolecular chemistry, this extended spacer completely alters the thermodynamic packing of the molecules, shifting the morphology of self-assembled nanostructures[5].

G Ahp Ahp Substitution (4-Carbon Linker) Steric Steric Shielding & Backbone Alteration Ahp->Steric PiPi Extended Aliphatic π-π Stacking Ahp->PiPi Protease Protease Resistance Steric->Protease Binding Deep Pocket Binding Steric->Binding Assembly Altered Self-Assembly (Microplanks) PiPi->Assembly Drug Peptidomimetic Drugs (e.g., CD38/GPC3) Protease->Drug Binding->Drug Material Supramolecular Biomaterials Assembly->Material

Caption: Mechanistic divergence of Ahp substitution in drug design and biomaterials.

Comparative Profiling: Ahp vs. Alternatives

To objectively evaluate Ahp, it must be compared against its homologous series. The table below summarizes the structural and functional divergence caused by the incremental addition of methylene groups[6].

Amino Acid AnalogAliphatic LinkerMolecular WeightPrimary Structural EffectDipeptide Self-Assembled MorphologyProteolytic Susceptibility
L-Phenylalanine (Phe) 1 carbon (-CH 2​ -)165.19 g/mol Baseline rigid aromaticCanonical NanotubesHigh (Rapid cleavage by chymotrypsin)
L-Homophenylalanine (Hpa) 2 carbons179.22 g/mol Slight side-chain flexibilityPlates, Planks, RodsModerate
2-Amino-5-phenylpentanoic acid (App) 3 carbons193.24 g/mol Enhanced hydrophobic reachPlates, Planks, RodsLow
2-Amino-6-phenylhexanoic acid (Ahp) 4 carbons207.27 g/mol Maximum linker flexibilityFlattened Microplanks / MicrorodsVery Low (High steric shielding)

In Vitro Validation Workflows

The following protocols are designed as self-validating systems. They not only provide step-by-step instructions but also explain the causality behind the experimental parameters, ensuring high scientific integrity.

Workflow A: Proteolytic Stability Assay (Serum/Plasma)

Causality: Proteases like chymotrypsin rely on specific stereochemical conformations adjacent to aromatic residues to form the enzyme-substrate transition state. The bulky, flexible 4-carbon chain of Ahp creates "steric shielding," preventing the peptide backbone from adopting this required geometry, thereby drastically increasing the in vivo half-life[7][8].

Step-by-Step Methodology:

  • Preparation: Dissolve the Ahp-modified peptide and a wild-type (L-Phe) control peptide in PBS to a stock concentration of 1 mg/mL.

  • Incubation: Mix the peptides with 25% human serum (or 1 mg/mL purified chymotrypsin) and incubate at 37°C.

  • Time-Course Sampling: At predefined intervals (0, 1, 2, 4, 8, 16, and 24 hours), extract 50 µL aliquots.

  • Quenching: Immediately add 50 µL of cold 10% Trichloroacetic acid (TCA) or cold acetonitrile to precipitate serum proteins and halt enzymatic activity.

  • Centrifugation: Spin the samples at 14,000 × g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via C18 reversed-phase LC-MS (monitoring absorbance at 220 nm and specific m/z values). Fit the remaining peptide percentage to an exponential decay curve to calculate the half-life.

Self-Validation Check: The wild-type L-Phe peptide must degrade entirely within the first 30–60 minutes. This internal control validates that the serum/enzyme is highly active, proving that the prolonged half-life of the Ahp-analog is a genuine structural property and not a false positive caused by inactive reagents.

Workflow B: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Causality: When targeting complex glycoproteins like Glypican-3 (GPC3) or CD38, surface-level electrostatic interactions are often insufficient for high-affinity binding. Ahp's extended linker allows the phenyl ring to probe deep hydrophobic pockets while the peptide backbone remains anchored to the receptor's surface[2][3].

Step-by-Step Methodology:

  • Immobilization: Immobilize the recombinant target protein (e.g., GPC3) onto a CM5 sensor chip using standard amine coupling chemistry until a target density of ~500 RU is achieved.

  • Analyte Preparation: Prepare serial dilutions of the Ahp-peptide (ranging from 3.125 nM to 100 nM) in running buffer (HBS-EP+).

  • Injection: Flow the analytes over the chip at a rate of 30 µL/min. Record the association phase for 180 seconds and the dissociation phase for 300 seconds.

  • Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds between cycles.

  • Kinetic Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the dissociation constant ( KD​ ), kon​ , and koff​ .

Self-Validation Check: Utilize a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index changes. Concurrently, run a reverse-sequence Ahp-peptide as a negative control. A lack of binding in the reverse sequence validates that the affinity is sequence- and pocket-specific, not merely a result of non-specific hydrophobic aggregation.

Workflow C: Supramolecular Morphological Profiling

Causality: The self-assembly of diphenylalanine (DiPhe) is driven by π−π stacking. Replacing Phe with Ahp to create DiAph alters the intermolecular distance and packing angle, thermodynamically favoring the formation of flattened microplanks over canonical nanotubes[5].

Step-by-Step Methodology:

  • Monomerization: Dissolve DiAph monomers in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 100 mg/mL to ensure complete disruption of pre-existing aggregates.

  • Triggering Assembly: Rapidly dilute the HFIP stock into double-distilled water to a final peptide concentration of 2 mg/mL.

  • Maturation: Incubate the solution undisturbed at room temperature for 12 hours to allow the structures to reach thermodynamic equilibrium.

  • Imaging: Deposit 10 µL of the suspension onto a carbon-coated copper grid. Wick away excess fluid, stain with 2% uranyl acetate for 1 minute, and image via Transmission Electron Microscopy (TEM).

Self-Validation Check: Perform a Thioflavin T (ThT) fluorescence assay in parallel. While ThT fluoresces strongly in the presence of canonical amyloid-like β -sheet nanotubes (DiPhe), the altered packing of DiAph microplanks will yield a distinct, attenuated ThT emission profile. This orthogonal assay validates the TEM morphological findings.

Integrated Validation Logic

To streamline the development pipeline, these assays should be executed concurrently. The logic flow below illustrates the decision matrix for advancing an Ahp-modified candidate.

Workflow Start Ahp-Peptide Library Assay1 Proteolytic Stability (LC-MS / Serum) Start->Assay1 Assay2 Target Affinity (SPR / BLI) Start->Assay2 Assay3 Morphological Profiling (TEM / ThT) Start->Assay3 Dec1 Half-life > 24h? Assay1->Dec1 Dec2 KD < 10 nM? Assay2->Dec2 Lead Lead Candidate Selection Dec1->Lead Yes Dec2->Lead Yes

Caption: Parallel in vitro validation workflow for Ahp-modified peptide candidates.

References

  • Bera, S., et al. (2016). Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures. Chemistry of Materials - ACS Publications. Available at:[Link]

  • Frontiers in Bioengineering and Biotechnology. (2023). Role of peptide–cell surface interactions in cosmetic peptide application. Available at:[Link]

  • Google Patents. US20250263440A1 - Cd38-binding agents and uses thereof.
  • Google Patents. WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-phenylhexanoic acid proper disposal procedures

To ensure laboratory safety and environmental compliance, handling and disposing of modified amino acids requires a rigorous, scientifically grounded approach. 2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

To ensure laboratory safety and environmental compliance, handling and disposing of modified amino acids requires a rigorous, scientifically grounded approach. 2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino acid analogue of lysine, where the standard ε-amino group is replaced by a phenyl ring[1.1]. This structural modification introduces significant hydrophobicity, making it a valuable building block for modulating biological activity in novel peptides[1.1]. However, this same hydrophobicity and its classification as a GHS07 irritant dictate specific operational and disposal logistics[1.2].

Below is the comprehensive, step-by-step operational and disposal guide designed for researchers and drug development professionals.

Quantitative Hazard & Physicochemical Profile

Before handling the material, personnel must review its physicochemical properties to understand the basis of the required safety controls.

Property / MetricValue
Chemical Name (S)-2-Amino-6-phenylhexanoic acid
CAS Number 80887-26-9 (S-isomer) / 36061-05-9 (Racemic)[1.2]
Molecular Formula C₁₂H₁₇NO₂[1.2]
Molecular Weight 207.27 g/mol [1.1]
Physical Appearance White solid powder[1.2]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1.2]
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1.2]

Operational Handling & Spill Recovery Protocols

A. Safe Handling Methodology
  • Step 1: PPE Verification. Don nitrile gloves, a fully fastened laboratory coat, and wrap-around safety goggles.

    • Causality: The compound is a documented skin and eye irritant[1.2]. Nitrile provides a reliable barrier against fine organic powders.

    • Self-Validation: Perform a tactile inflation test on the gloves prior to use to ensure zero micro-punctures.

  • Step 2: Weighing and Transfer. Utilize an anti-static weigh boat and a grounded stainless-steel spatula inside a certified Class II Biological Safety Cabinet or ductless chemical fume hood.

    • Causality: Because the ε-amino group is replaced by a highly hydrophobic phenyl ring[1.1], the dry powder is prone to static charge accumulation. Anti-static tools prevent the powder from aerosolizing, directly mitigating the H335 respiratory inhalation risk[1.2].

    • Self-Validation: Observe the powder during transfer; if particles actively repel the spatula, deploy a static ionizer before proceeding.

B. Spill Containment Methodology
  • Step 1: Wet-Wipe Containment. Do not dry sweep. Cover the spilled powder with damp paper towels (using water or a 10% ethanol solution).

    • Causality: Dry sweeping generates airborne particulates, exacerbating inhalation hazards associated with GHS07 irritants[2.3]. Dampening the powder leverages its limited aqueous solubility to safely agglomerate the material.

    • Self-Validation: Wipe the perimeter of the spill zone with a secondary damp cloth; if the cloth remains completely clean, the containment boundary is secure.

Waste Segregation & Disposal Plan

Proper disposal requires strict adherence to environmental protection guidelines to prevent aquatic toxicity and municipal water contamination[2.6].

  • Step 1: Solid Waste Segregation. Transfer all recovered powder, contaminated weigh boats, and used PPE into a high-density polyethylene (HDPE) waste container.

    • Causality: HDPE is chemically inert to both the acidic moiety of the amino acid and residual organic solvents (e.g., DMF, DMSO) frequently used in multi-step peptide synthesis[2.1].

    • Self-Validation: Cap the container and invert it for 5 seconds to visually confirm seal integrity and the absence of particulate leaks prior to transport to the Satellite Accumulation Area (SAA)[2.1].

  • Step 2: Liquid Waste Integration. If the compound is dissolved in organic solvents, collect the solution in a designated, compatible solvent carboy labeled "Non-Halogenated Solvent Waste"[2.1].

    • Causality: Environmental regulations prohibit discharging synthetic, hydrophobic organic compounds into sinks or floor drains[2.6]. The bulky phenyl ring prevents rapid biological degradation, posing long-term risks to aquatic ecosystems[2.9].

    • Self-Validation: Measure the pH of the final waste solution. If the pH falls outside the 5.0–9.0 range due to coupling reagents or cleavage cocktails, neutralize the waste appropriately before sealing the carboy to prevent dangerous pressure buildup.

Workflow Visualization

DisposalWorkflow Start 2-Amino-6-phenylhexanoic Acid Waste Generated CheckState Physical State of Waste? Start->CheckState Solid Solid Powder / Crystals CheckState->Solid Powder Liquid Dissolved in Solvent (e.g., DMF, DMSO) CheckState->Liquid Solution PPE Contaminated Consumables (Gloves, Vials) CheckState->PPE Consumables SolidDisp Collect in leak-proof HDPE container. Label: Non-Halogenated Solid Organic Waste Solid->SolidDisp LiquidDisp Collect in compatible solvent carboy. Label: Non-Halogenated Solvent Waste Liquid->LiquidDisp PPEDisp Dispose in Chemically Contaminated Solid Waste Bin PPE->PPEDisp

Decision tree for the segregation and disposal of 2-Amino-6-phenylhexanoic acid waste streams.

References

  • Benchchem. "Overview of 2-Amino-6-phenylhexanoic Acid as a Phenyl-Substituted Hexanoic Acid Analogue." Available at: 1

  • AChemBlock. "(S)-2-Amino-6-phenylhexanoic acid 95% | CAS: 80887-26-9." Available at: 2

  • Purdue University Environmental Health and Safety. "Guidelines: Handling and Disposal of Chemicals." Available at:3

  • Environmental Protection Agency (EPA). "ATTACHMENT F CONTROL AND MONITORING - GHS07 Handling." Available at: 4

  • King County Local Hazardous Waste Management Program. "Laboratory Waste Management Guide." Available at: 5

  • CPAchem / EPA Safety Data Sheet. "EPA Method 8270 - Environmental Precautions for Organic Waste." Available at: 6

Sources

Handling

Personal protective equipment for handling 2-Amino-6-phenylhexanoic acid

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental integrity. 2-Amino-6-phenylhexanoic acid (CAS: 80887-26-9 for the (S)-enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental integrity. 2-Amino-6-phenylhexanoic acid (CAS: 80887-26-9 for the (S)-enantiomer; 36061-05-9 for undefined stereochemistry) is a non-proteinogenic amino acid (NPAA) featuring a hexanoic acid backbone terminating in a lipophilic phenyl ring[1].

In modern drug development, this building block is heavily utilized to introduce hydrophobicity and aromatic interactions into novel peptides, notably in the synthesis of radiopharmaceuticals targeting Glypican-3 (GPC3) in oncology[2]. Because of its specific structural features, the physical powder is prone to static charge and aerosolization. This guide provides the causal reasoning behind the necessary Personal Protective Equipment (PPE) and outlines self-validating operational protocols to ensure both user safety and high-fidelity synthesis.

Physicochemical & Hazard Profiling (The "Why")

To select the correct PPE, we must first understand the physicochemical hazards dictated by the molecule's structure.

Property / HazardSpecificationScientific Rationale & Operational Impact
Molecular Weight 207.27 g/mol Lightweight crystalline powder; highly susceptible to aerosolization and air currents[1].
Appearance White SolidBlends in with standard white weigh boats; requires high-contrast handling surfaces[3].
Skin Irritation (H315) GHS07 (Warning)The lipophilic phenyl tail interacts with the lipid bilayers of the stratum corneum, causing localized dermatitis[3].
Eye Irritation (H319) GHS07 (Warning)Micro-abrasions from the crystalline powder and localized pH changes upon contact with ocular fluid[3].
Respiratory (H335) GHS07 (Warning)Fine particulate nature makes it an inhalation hazard, irritating the mucosal membranes of the respiratory tract[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE is strictly required. Do not substitute these items with general-purpose lab wear.

PPE CategorySpecificationCausality & Protective Mechanism
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance to lipophilic organic acids compared to latex. Double-gloving is recommended during active synthesis to prevent permeation.
Eye Protection Snug-fitting Safety GogglesStandard safety glasses leave gaps. Goggles create a seal that protects against airborne dust particles (H335) and accidental solvent splashes.
Body Protection Flame-retardant Lab Coat (100% Cotton)Synthetic coats generate static electricity. A cotton coat prevents static build-up, which would otherwise cause the hydrophobic powder to jump or aerosolize during weighing.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)All open-container handling must occur in a certified chemical fume hood. If a hood is unavailable, a particulate respirator is mandatory to block H335-classified dust.

Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system. By following these steps, you inherently verify the safety and accuracy of the procedure.

Step 1: Environmental Preparation

  • Action: Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Causality: This specific velocity is strong enough to capture fine powders but gentle enough to avoid creating turbulent eddies that would scatter the lightweight 2-amino-6-phenylhexanoic acid.

Step 2: Static Mitigation

  • Action: Discharge the weighing environment using an anti-static zeroing gun, and use dark-colored, anti-static weighing boats.

  • Causality: The hydrophobic phenyl ring increases the compound's triboelectric charging potential. Static causes the powder to cling to spatulas, leading to inaccurate stoichiometric yields and cross-contamination.

Step 3: Transfer and Weighing

  • Action: Use a grounded, stainless steel micro-spatula. Transfer the required mass directly into the pre-tared reaction vessel.

  • Validation: Post-transfer, inspect the weighing area with a handheld UV lamp (254 nm). The aromatic phenyl ring absorbs UV light, allowing you to visually validate that no micro-spills remain on the benchtop.

Step 4: In-Hood Solubilization

  • Action: Dissolve the powder in a compatible organic solvent (e.g., DMF or DMSO for Fmoc-solid phase peptide synthesis) inside the fume hood before transporting it to the bench.

  • Causality: Liquid solutions completely eliminate the inhalation hazard (H335) associated with the dry powder state.

HandlingProtocol Step1 1. Fume Hood Verification (Face Velocity 80-100 fpm) Step2 2. Don Prescribed PPE (Nitrile, Goggles, Cotton Coat) Step1->Step2  Proceed if safe Step3 3. Static Mitigation (Anti-static boat/spatula) Step2->Step3  Prepare environment Step4 4. Weighing & Transfer (Target: 2-Amino-6-phenylhexanoic acid) Step3->Step4  Prevent aerosolization Step5 5. In-Hood Solubilization (e.g., DMF/DMSO) Step4->Step5  Eliminate dust hazard Step6 6. UV Light Validation (Check for 254nm absorbance) Step5->Step6  Confirm clean workspace

Workflow for the safe handling, weighing, and solubilization of 2-Amino-6-phenylhexanoic acid.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and scientifically sound action is required to prevent exposure.

  • Small Spills (< 50g): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the irritant. Instead, moisten a spill pad with 70% ethanol or isopropanol. Causality: The compound's lipophilicity makes it poorly soluble in pure water but highly soluble in alcohols/organics. Gently wipe the area inward to contain the spread.

  • Skin Contact: Flush with copious amounts of water for 15 minutes, then wash with mild soap. Validation: The mechanical action of soapy surfactants is strictly necessary to lift the hydrophobic particulate from the skin; water alone will simply run off the lipophilic powder.

SpillResponse Detect Powder Spill Detected (H315, H319, H335) Assess Assess Spill Volume Detect->Assess Small Small Spill (<50g) Wet wipe with 70% EtOH Assess->Small Manageable Large Large Spill (>50g) Evacuate & Call EHS Assess->Large Hazardous Waste Dispose as Solid Chemical Waste Small->Waste Containment

Decision matrix and response pathway for 2-Amino-6-phenylhexanoic acid powder spills.

Waste Management & Disposal Plan

Improper disposal of modified amino acids can lead to environmental toxicity and regulatory fines.

  • Solid Waste: Collect all contaminated weigh boats, spatulas, gloves, and spill pads in a clearly labeled, sealable chemical solid waste container.

  • Liquid Waste: Solutions containing 2-amino-6-phenylhexanoic acid (e.g., in DMF/DCM during peptide synthesis) must be collected in designated organic waste carboys . Segregate halogenated (e.g., DCM) from non-halogenated (e.g., DMF, DMSO) waste.

  • Final Disposal: Route all waste through your institutional Environmental Health and Safety (EHS) department for high-temperature incineration. Causality: Do not flush down the drain; the stability of the unnatural hexanoic backbone and aromatic ring resists standard wastewater biodegradation and poses a risk of aquatic toxicity.

References

  • BenchChem.Overview of 2-Amino-6-phenylhexanoic Acid as a Phenyl-Substituted Hexanoic Acid Analogue.
  • AChemBlock.(S)-2-Amino-6-phenylhexanoic acid 95% | CAS: 80887-26-9.
  • Google Patents (WO2024254339A9).Radiopharmaceutical compositions targeting glypican-3 and uses thereof.

Sources

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